1,2,2,2-Tetrafluoroethyl iodide
Description
The exact mass of the compound 1,2,2,2-Tetrafluoroethyl iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2,2,2-Tetrafluoroethyl iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,2,2-Tetrafluoroethyl iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2-tetrafluoro-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF4I/c3-1(7)2(4,5)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAWHMRSFSKYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380218 | |
| Record name | 1,1,1,2-tetrafluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3831-49-0 | |
| Record name | 1,1,1,2-Tetrafluoro-2-iodoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3831-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2-tetrafluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3831-49-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Characterization of 1,2,2,2-Tetrafluoroethyl Iodide
A Senior Application Scientist's Field-Proven Insights into Density and Refractive Index Determination
Introduction: The Significance of Precise Physical Properties
1,2,2,2-Tetrafluoroethyl iodide (CAS No. 3831-49-0) is a fluorinated organic compound of interest in synthetic chemistry and materials science.[1] As with any specialized reagent, a thorough understanding of its fundamental physicochemical properties is paramount for its effective application. Properties such as density and refractive index are not merely database entries; they are critical parameters that inform reaction stoichiometry, ensure purity, facilitate quality control, and are essential for the modeling of complex chemical processes.
This guide provides an in-depth look at the density and refractive index of 1,2,2,2-tetrafluoroethyl iodide. It moves beyond a simple data listing to offer field-proven, validated protocols for their experimental determination. As a self-validating system, these methodologies are designed to ensure the highest degree of accuracy and reproducibility, a cornerstone of sound scientific and developmental research.
Core Physicochemical Data
Precise, experimentally-derived data for 1,2,2,2-tetrafluoroethyl iodide is not extensively documented in readily available literature. The following table summarizes the available data for the target compound and includes data for its well-characterized isomer, 1,1,1-Trifluoro-2-iodoethane, for comparative context. This comparison is vital for researchers, as isomers can exhibit distinct physical properties despite having the same molecular formula.[1][2]
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Density | Refractive Index (n/D) |
| 1,2,2,2-Tetrafluoroethyl iodide | 3831-49-0 | C₂HF₄I | 227.93 | ~2.1 g/cm³ ¹ | Data not available |
| 1,1,1-Trifluoro-2-iodoethane (Isomer) | 353-83-3 | C₂H₂F₃I | 209.94 | 2.13 g/mL at 25 °C[2] | 1.401 at 20 °C[2] |
¹ Value reported by a commercial supplier without specified temperature or experimental conditions.[]
Experimental Protocol: Density Determination via Pycnometry
The determination of a liquid's density is a foundational measurement. Pycnometry offers a highly accurate method by precisely measuring the mass of a known, calibrated volume.
Causality of Method: This method is chosen over simpler techniques (like using a graduated cylinder) because it minimizes volume measurement errors. A pycnometer is a glass flask with a precisely fitted ground glass stopper with a capillary tube, designed to hold a highly reproducible volume. Temperature control is critical because a liquid's volume, and thus its density, changes significantly with temperature.
Step-by-Step Protocol
-
Instrument Calibration:
-
Thoroughly clean a pycnometer of known volume (e.g., 10 mL) with a suitable solvent (e.g., acetone), followed by distilled water, and dry completely.
-
Accurately weigh the empty, dry pycnometer on an analytical balance to four decimal places (m_empty).
-
Fill the pycnometer with deionized, degassed water of a known temperature (e.g., 20.0 °C). Ensure the water is equilibrated in a temperature-controlled water bath.
-
Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the exterior of the pycnometer.
-
Weigh the water-filled pycnometer (m_water).
-
Calculate the precise volume of the pycnometer (V_p) using the known density of water (ρ_water) at the measurement temperature:
-
V_p = (m_water - m_empty) / ρ_water
-
-
-
Sample Measurement:
-
Empty and thoroughly dry the calibrated pycnometer.
-
Allow the sample of 1,2,2,2-tetrafluoroethyl iodide to reach the same thermal equilibrium as the water used for calibration (20.0 °C).[4]
-
Fill the pycnometer with the sample liquid.
-
Insert the stopper, ensuring the liquid is free of air bubbles and that excess liquid exits through the capillary.[4]
-
Meticulously dry the exterior of the pycnometer and weigh it (m_sample).
-
-
Calculation:
-
Calculate the density of the sample (ρ_sample) using the formula:
-
ρ_sample = (m_sample - m_empty) / V_p
-
-
-
Validation:
-
Repeat the measurement at least three times to ensure reproducibility. The standard deviation of the measurements should be acceptably low.
-
Workflow for Density Measurement
Caption: Pycnometry workflow for accurate liquid density determination.
Experimental Protocol: Refractive Index Determination
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a highly sensitive measure of purity and composition. The Abbé refractometer is the standard instrument for this measurement.
Causality of Method: The Abbé refractometer operates on the principle of total internal reflection at the interface between a prism of high refractive index and the sample liquid.[5] By measuring the critical angle at which light is no longer transmitted through the sample, the instrument can directly calculate the sample's refractive index.[5] Precise temperature control is essential, as the refractive index is highly dependent on temperature.
Step-by-Step Protocol
-
Instrument Preparation and Calibration:
-
Turn on the refractometer and the circulating water bath set to the desired temperature (e.g., 20.0 °C). Allow the instrument's prisms to thermally equilibrate.
-
Clean the surfaces of the measuring and illuminating prisms using a soft lens tissue and a volatile solvent like acetone or ethanol.[6]
-
Calibrate the instrument by placing a few drops of a standard liquid with a known refractive index (e.g., distilled water) onto the lower prism.
-
Close the prisms, turn on the light source, and adjust the eyepiece to bring the crosshairs into focus.
-
Rotate the measurement knob until the light/dark boundary appears in the field of view.[1]
-
If a colored band is visible at the boundary, turn the compensator knob until the boundary is a sharp, achromatic line.[1]
-
Adjust the measurement knob to center the sharp boundary line precisely on the crosshairs.
-
Read the refractive index from the scale. It should match the known value for the standard at the measurement temperature. Adjust the calibration screw if necessary.
-
-
Sample Measurement:
-
Clean the prisms thoroughly after calibration.
-
Using a clean pipette, apply 2-3 drops of the 1,2,2,2-tetrafluoroethyl iodide sample onto the surface of the lower prism, ensuring it is fully covered.[1]
-
Close the prisms immediately to prevent evaporation.
-
Perform the measurement as described in steps 1.5 - 1.7.
-
Record the refractive index and the temperature.
-
-
Validation:
-
Clean the prisms and repeat the measurement with a fresh aliquot of the sample to confirm the reading.
-
Workflow for Refractive Index Measurement
Caption: Abbé refractometer workflow for precise refractive index measurement.
Safety and Handling Precautions
As a halogenated alkane, 1,2,2,2-tetrafluoroethyl iodide requires careful handling in a laboratory setting. While specific toxicity data is limited, general principles for handling haloalkanes should be strictly followed.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to prevent the formation and inhalation of aerosols or vapors.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a full-length lab coat.[2]
-
Handling: Avoid all personal contact, including inhalation and skin contact.[8] Keep the container tightly sealed when not in use. Store in a cool, dry location away from ignition sources.[7]
-
Disposal: Dispose of waste material in accordance with all local, regional, and national regulations for halogenated organic compounds.
Conclusion
The precise determination of density and refractive index is a non-negotiable aspect of chemical research and development. While published data for 1,2,2,2-tetrafluoroethyl iodide is sparse, the robust, validated protocols for pycnometry and Abbé refractometry detailed in this guide provide researchers with a reliable framework for generating high-quality, in-house data. By understanding the causality behind these experimental choices and adhering to strict validation and safety procedures, scientists can ensure the integrity of their results and the success of their subsequent research endeavors.
References
-
Phenova. (2025). Haloalkanes Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
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Unknown. (n.d.). DENSITY MEASUREMENT EXPERIMENT. Retrieved from [Link]
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Scribd. (n.d.). Abbe Refractometer: Principles and Use. Retrieved from [Link]
-
TutorChase. (n.d.). What are the safety considerations when handling alkanes? Retrieved from [Link]
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Farnell. (2020). Safety Data Sheets for each part number listed above follow this cover sheet. Retrieved from [Link]
-
JoVE. (2016). Using an Abbe Refractometer. Retrieved from [Link]
-
Wikipedia. (n.d.). Haloalkane. Retrieved from [Link]
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1,2,2,2-Tetrafluoroethyl iodide safety data sheet (SDS) information
An In-Depth Technical Guide to the Safe Handling of 1,2,2,2-Tetrafluoroethyl Iodide
For researchers, scientists, and drug development professionals, the introduction of novel reagents into a workflow necessitates a thorough understanding of their safety profiles. 1,2,2,2-Tetrafluoroethyl iodide, a valuable fluorinated compound, is no exception. This guide provides a comprehensive overview of the available safety data for 1,2,2,2-Tetrafluoroethyl iodide, supplemented with best practices derived from structurally similar compounds, to ensure its safe handling and use in a laboratory setting.
Chemical Identification
A clear identification of the chemical is the first step in any safety assessment.
| Identifier | Value |
| Chemical Name | 1,2,2,2-Tetrafluoroethyl iodide |
| Synonyms | Iodo-1,1,2,2-tetrafluoroethane |
| CAS Number | 354-41-6, 3831-49-0[1][2] |
| Molecular Formula | C2HF4I[1][2][3] |
| Molecular Weight | 227.93 g/mol [1][2][3] |
| Structure | F₂C(I)CHF₂ |
Hazard Identification and Classification
1,2,2,2-Tetrafluoroethyl iodide is classified as a hazardous substance. The following table summarizes its known hazard classifications.
| Hazard Classification | Statement |
| GHS Hazard Statements | H302: Harmful if swallowed.[2][3] H312: Harmful in contact with skin.[2][3] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H332: Harmful if inhaled.[2][3] H335: May cause respiratory irritation.[2][3] |
| Signal Word | Warning[2][3] |
| Hazard Codes (Europe) | Xi (Irritant)[3] |
| Risk Statements (Europe) | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[2] R36/37/38: Irritating to eyes, respiratory system and skin.[2][3] |
The primary hazards associated with this compound are its irritant properties to the skin, eyes, and respiratory system, and its toxicity upon inhalation, ingestion, or skin contact.[2][3][4]
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure. The following procedures are recommended based on the known hazards of this and similar halogenated compounds.
Emergency First-Aid Protocol
-
General Advice: In case of an accident or if you feel unwell, seek immediate medical advice and show the safety data sheet where possible.[5]
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[5][6] If breathing is difficult, give oxygen.[6][7][8] If not breathing, give artificial respiration.[5][6][7] Call a poison center or doctor if you feel unwell.
-
Skin Contact: Immediately take off all contaminated clothing.[6][8] Wash the affected area with plenty of soap and water.[5][6] If skin irritation occurs, get medical advice/attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes.[6][9] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5][6][9] If eye irritation persists, get medical advice/attention.[9]
-
Ingestion: Do NOT induce vomiting.[5][6][10] Rinse mouth with water.[5][6] Never give anything by mouth to an unconscious person.[5][6] Call a poison center or doctor immediately.[6][8]
Fire-Fighting Measures
While specific fire-fighting data for 1,2,2,2-Tetrafluoroethyl iodide is limited, general procedures for halogenated hydrocarbons should be followed.
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.[5] For similar compounds, dry chemical, carbon dioxide, or alcohol-resistant foam are recommended.[6]
-
Specific Hazards: Upon thermal decomposition, halogenated compounds can release irritating and toxic gases, such as hydrogen fluoride and carbon oxides.[5][8] Containers may explode when heated.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]
Accidental Release Measures
In the event of a spill, the following steps should be taken to minimize exposure and environmental contamination.
-
Personal Precautions: Ensure adequate ventilation.[6] Evacuate personnel to a safe area.[6] Avoid breathing vapors, mist, or gas.[6][9] Avoid contact with skin and eyes.[6][9] Wear appropriate personal protective equipment.[6]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[6] Do not let the chemical enter drains, as it may be harmful to the aquatic environment.[6][9]
-
Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[8] Keep in suitable, closed containers for disposal.[8][9]
Handling and Storage
Proper handling and storage are essential for preventing accidental exposure.
Handling Protocol
-
Read and Understand all Safety Precautions: Do not handle until all safety precautions have been read and understood.[8][11]
-
Ensure Adequate Ventilation: Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.[6][8][9]
-
Avoid Contact: Avoid contact with skin and eyes.[6][9] Do not breathe mist, vapors, or spray.[9] Do not ingest.[9]
-
Personal Protective Equipment: Wear protective gloves, protective clothing, and eye/face protection.[9]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[3][8]
Storage Conditions
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][9][12]
-
Incompatible Materials: Store away from strong oxidizing agents.[9][11]
-
Light Sensitivity: Protect from light.[9]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are the primary methods for minimizing exposure.
-
Engineering Controls: Ensure adequate ventilation, especially in confined areas. Use of a chemical fume hood is strongly recommended.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[6]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.[6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[6]
-
Physical and Chemical Properties
The known physical and chemical properties of 1,2,2,2-Tetrafluoroethyl iodide are summarized below.
| Property | Value | Source |
| Boiling Point | 39.4 °C | [3] |
| Density | 2.1 g/cm³ | [3] |
| Water Solubility | Immiscible | [2] |
| Sensitivity | Light Sensitive | [2] |
Stability and Reactivity
-
Reactivity: No specific data is available.
-
Chemical Stability: Stable under recommended storage conditions.[13]
-
Hazardous Decomposition Products: Under fire conditions, may produce hazardous decomposition products such as carbon oxides and hydrogen fluoride.[5][8]
Toxicological Information
Detailed toxicological studies on 1,2,2,2-Tetrafluoroethyl iodide are not widely available. The GHS classifications indicate that it is harmful if swallowed, inhaled, or in contact with skin.[2][3] It is also known to cause skin, eye, and respiratory irritation.[2][3] Chronic exposure effects have not been well-documented. For similar compounds, such as 1,1,2,2-tetrachloroethane, chronic exposure can lead to liver and neurological effects.[14] However, these effects have not been confirmed for 1,2,2,2-Tetrafluoroethyl iodide.
Conclusion
While 1,2,2,2-Tetrafluoroethyl iodide is a valuable tool in chemical synthesis, it must be handled with care due to its irritant properties and potential toxicity. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for its safe use in a research and development setting. Always consult the most recent Safety Data Sheet from your supplier before use.
References
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- (n.d.). SDS #354.
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- ChemicalBook. (2025). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether Chemical Safety Data Sheet.
- CAMEO Chemicals. (n.d.). 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE.
- ChemicalBook. (n.d.). 1,2,2,2-TETRAFLUOROETHYL IODIDE.
- Chem-Impex. (n.d.). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether.
- Santa Cruz Biotechnology. (n.d.). 1,1,2-Trichloro-1,2,2-trifluoroethane Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). 1,1,2,2-Tetrachloroethane.
- Apollo Scientific. (2013). Safety Data Sheet.
- Fisher Scientific. (2014). 2,2,2-Trifluoroethanol (Peptide Synthesis) Safety Data Sheet.
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- Santa Cruz Biotechnology. (n.d.). 1,2,2,2-Tetrafluoroethyl iodide.
- Thermo Fisher Scientific. (2025). 1,1,2-Trichloro-1,2,2-trifluoroethane Safety Data Sheet.
- (n.d.).
- ChemicalBook. (2023). IODO-1,1,2,2-TETRAFLUOROETHANE.
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An In-depth Technical Guide to the Hazards and Toxicity of 1,2,2,2-Tetrafluoroethyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified scientific professionals and is not a substitute for a formal safety data sheet (SDS) or comprehensive risk assessment. Always consult the most current SDS for 1,2,2,2-Tetrafluoroethyl iodide (CAS 3831-49-0) and adhere to all institutional and regulatory safety protocols.
Introduction and Scope
1,2,2,2-Tetrafluoroethyl iodide (CAS 3831-49-0) is a fluorinated organic compound with the molecular formula C₂HF₄I.[1] Its unique chemical structure, combining a tetrafluoroethyl group with an iodine atom, makes it a potentially valuable building block in organic synthesis, particularly in the introduction of fluoroalkyl moieties into larger molecules. This guide provides a comprehensive overview of the known and potential hazards and toxicity associated with this compound, designed to inform risk assessments and promote safe handling practices in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, this guide also draws upon information from structurally related short-chain perfluoroalkyl iodides to provide a more complete, albeit partially extrapolated, hazard profile.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of a compound is essential for anticipating its behavior and potential for exposure.
| Property | Value | Source |
| CAS Number | 3831-49-0 | [1] |
| Molecular Formula | C₂HF₄I | [1] |
| Molecular Weight | 227.93 g/mol | [1] |
| Boiling Point | 39.4 °C | [2] |
| Density | 2.1 g/cm³ | [2] |
| Appearance | Data not available; likely a volatile liquid at room temperature |
Hazard Identification and Classification
Based on available safety data, 1,2,2,2-Tetrafluoroethyl iodide is classified as a hazardous substance with the following GHS hazard statements:
-
H302: Harmful if swallowed. [2]
-
H312: Harmful in contact with skin. [2]
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H332: Harmful if inhaled. [2]
-
H335: May cause respiratory irritation. [2]
The signal word for this compound is Warning .[2]
Toxicological Profile: Knowns and Inferred Risks
A significant data gap exists for the specific toxicological properties of 1,2,2,2-Tetrafluoroethyl iodide. No publicly available studies report its LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values. Therefore, its toxicological profile is primarily inferred from its hazard classification and the known toxicology of related compounds.
Acute Toxicity
The hazard statements indicate that acute toxicity is a primary concern through oral, dermal, and inhalation routes of exposure.[2] Ingestion, skin contact, or inhalation of vapors may lead to harmful or fatal outcomes.
Irritation and Corrosivity
The compound is a known irritant to the skin, eyes, and respiratory system.[2] Direct contact can cause redness, pain, and inflammation. Inhalation of vapors is likely to irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and other respiratory discomforts.
Toxicokinetics and Metabolism (Inferred)
While specific data for 1,2,2,2-Tetrafluoroethyl iodide is unavailable, the metabolism of other short-chain per- and polyfluoroalkyl substances (PFAS) has been studied. It is plausible that this compound, upon entering the body, could be metabolized. For instance, some fluorinated compounds are known to be metabolized via glutathione conjugation, which can lead to the formation of reactive metabolites. The carbon-iodine bond is also susceptible to cleavage, which could release iodide ions and a reactive tetrafluoroethyl radical.
Potential for Chronic Toxicity
The long-term health effects of exposure to 1,2,2,2-Tetrafluoroethyl iodide have not been studied. However, concerns have been raised about the persistence and potential for bioaccumulation of other short-chain PFAS.[3] While industry has often positioned short-chain PFAS as safer alternatives to their long-chain counterparts, recent studies have indicated that some short-chain compounds can also be persistent and toxic.[3][4]
Reactivity and Decomposition Hazards
Chemical Reactivity
Information regarding the specific reactivity of 1,2,2,2-Tetrafluoroethyl iodide with common laboratory reagents is limited. As with other organoiodine compounds, it should be considered potentially reactive, especially with strong oxidizing agents, strong bases, and certain metals.
Thermal Decomposition
When heated to decomposition, fluorinated organic compounds can release highly toxic and corrosive fumes. The thermal degradation of fluoropolymers is known to produce hydrogen fluoride (HF) and carbonyl fluoride, which rapidly hydrolyzes to HF and carbon dioxide in the presence of moisture.[5] It is reasonable to assume that the thermal decomposition of 1,2,2,2-Tetrafluoroethyl iodide would also produce hydrogen fluoride and potentially hydrogen iodide.
Caption: Potential thermal decomposition pathway of 1,2,2,2-Tetrafluoroethyl iodide.
Safe Handling and Experimental Protocols
Given the identified hazards, stringent safety protocols are mandatory when working with 1,2,2,2-Tetrafluoroethyl iodide.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause severe eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact, which can be harmful and cause irritation. |
| Body Protection | Laboratory coat | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of harmful vapors that can cause respiratory irritation. |
Engineering Controls
All manipulations of 1,2,2,2-Tetrafluoroethyl iodide should be conducted in a well-ventilated laboratory, with all transfers and reactions performed inside a certified chemical fume hood.[6]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have an appropriate fire extinguisher and spill kit accessible.
-
Aliquotting and Transfer: Conduct all transfers of the compound within the fume hood. Use appropriate tools (e.g., gastight syringes for liquids) to minimize the generation of aerosols or vapors.
-
Reaction Setup: Set up all reactions in the fume hood. Ensure that all glassware is free of defects.
-
Storage: Store 1,2,2,2-Tetrafluoroethyl iodide in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Waste Disposal: Dispose of all waste containing 1,2,2,2-Tetrafluoroethyl iodide in a designated, properly labeled hazardous waste container in accordance with institutional and regulatory guidelines. Do not pour down the drain.
Caption: Workflow for the safe handling of 1,2,2,2-Tetrafluoroethyl iodide.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material and place it in a sealed container for hazardous waste disposal. Ventilate the area thoroughly. |
Conclusion
1,2,2,2-Tetrafluoroethyl iodide is a chemical with significant potential hazards, including acute toxicity, and skin, eye, and respiratory irritation. While specific toxicological data is limited, the available information necessitates handling this compound with stringent safety precautions. All work should be conducted in a chemical fume hood with appropriate personal protective equipment. Further research into the toxicokinetics, metabolism, and long-term health effects of this and related short-chain fluoroiodoalkanes is warranted to provide a more complete understanding of its risk profile.
References
-
Environmental Working Group. (2020, March 9). FDA Studies: 'Short-chain' PFAS Chemicals More Toxic Than Previously Thought. Retrieved from [Link]
-
Miljøstyrelsen. (n.d.). Short-chain Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
-
PubChem. (n.d.). Tetrafluoroethylene. Retrieved from [Link]
- Various Chemical Suppliers (e.g., Fluoropharm, Kemcal, ChemicalBook). (n.d.).
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Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 1,2,2,2-Tetrafluoroethyl Iodide
Introduction: The Rising Prominence of the Tetrafluoroethyl Moiety in Drug Discovery
The strategic incorporation of fluorine and fluorinated functional groups has become a cornerstone of modern medicinal chemistry.[1] Among these, the tetrafluoroethyl (–CH₂CF₃) group is of increasing interest due to its unique stereoelectronic properties that can significantly enhance the pharmacological profile of bioactive molecules.[2] The introduction of a tetrafluoroethyl group can modulate key drug-like properties including metabolic stability, lipophilicity, and binding affinity.[3][4] This has led to a growing demand for robust and versatile synthetic methodologies for the efficient installation of this valuable motif.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of 1,2,2,2-tetrafluoroethyl iodide with a focus on Suzuki-Miyaura type reactions with aryl boronic acids. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss key considerations for successful execution in a research and drug development setting.
Mechanistic Insights: The Palladium Catalytic Cycle
The palladium-catalyzed cross-coupling of 1,2,2,2-tetrafluoroethyl iodide with aryl boronic acids generally proceeds through a classical Pd(0)/Pd(II) catalytic cycle.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 1,2,2,2-tetrafluoroethyl iodide.[6][7] This step forms a Pd(II) intermediate. The choice of ligand is critical here to stabilize the palladium center and facilitate this step.
-
Transmetalation: The aryl group from the activated boronic acid is transferred to the palladium(II) center, displacing the iodide.[6] This step typically requires a base to activate the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: This is the final, product-forming step where the tetrafluoroethyl and aryl groups are coupled, regenerating the active Pd(0) catalyst.[7] The nature of the phosphine ligand can significantly influence the rate of reductive elimination.[8]
Caption: Palladium-catalyzed cross-coupling cycle.
Experimental Protocols
General Considerations:
-
Reagent Purity: Use of high-purity reagents is critical for reproducible results. 1,2,2,2-Tetrafluoroethyl iodide can be sensitive to light and should be stored accordingly. Aryl boronic acids should be of high quality, as impurities can inhibit the catalyst.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. All reactions should be set up under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox.[5]
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
Protocol 1: Standard Suzuki-Miyaura Coupling of 1,2,2,2-Tetrafluoroethyl Iodide with an Aryl Boronic Acid
This protocol provides a general starting point for the cross-coupling reaction. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃), anhydrous
-
Aryl boronic acid
-
1,2,2,2-Tetrafluoroethyl iodide
-
1,4-Dioxane, anhydrous and degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and K₂CO₃ (2.0 equivalents) to a Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reagents: Add the aryl boronic acid (1.0 equivalent) to the flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl boronic acid.
-
Substrate Addition: Add 1,2,2,2-tetrafluoroethyl iodide (1.2 equivalents) to the reaction mixture.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrafluoroethylated arene.
Caption: General experimental workflow.
Data Presentation: Optimizing Reaction Conditions
The choice of ligand and base can have a profound impact on the efficiency of the cross-coupling reaction. Below is a representative table summarizing the effect of different ligands and bases on the yield of a model reaction.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane | 100 | 12 | 75 |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | K₃PO₄ (2) | Toluene | 80 | 8 | 88 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 92 |
| 4 | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | DMF | 110 | 16 | 65 |
Note: Yields are for isolated product after column chromatography. This data is illustrative and actual results may vary depending on the specific substrates used.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure that all reagents are pure and the reaction is performed under strictly anaerobic conditions.
-
Decomposition of Starting Material: 1,2,2,2-Tetrafluoroethyl iodide can be prone to decomposition, especially at elevated temperatures. If decomposition is suspected, consider lowering the reaction temperature and using a more active catalyst system to reduce the required reaction time.
-
Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the aryl boronic acid can be an issue. This can often be minimized by carefully controlling the stoichiometry of the reagents and ensuring an efficient transmetalation step.
-
Ligand Selection: The choice of phosphine ligand is crucial. Electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or SPhos, often promote the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[9]
Conclusion
The palladium-catalyzed cross-coupling of 1,2,2,2-tetrafluoroethyl iodide represents a valuable and versatile method for the synthesis of tetrafluoroethyl-containing aromatic compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a wide range of these important molecules for applications in drug discovery and development. The protocols and insights provided in this application note serve as a solid foundation for the successful implementation of this powerful synthetic transformation.
References
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Application Notes & Protocols: Modern Synthetic Methodologies in Agrochemical Synthesis
Introduction: Meeting the Synthetic Challenges of Modern Agrochemicals
The development of new agrochemicals is a cornerstone of global food security. However, the industry faces significant challenges: increasing pest resistance, a more stringent regulatory environment, and the high cost of goods sold.[1] To overcome these hurdles, research and development must pivot towards synthetic strategies that are not only efficient and high-yielding but also sustainable and capable of producing structurally complex molecules. Modern synthetic methodologies, such as C-H functionalization and flow chemistry, provide powerful tools to address these needs, enabling the rapid diversification of bioactive compounds and the optimization of large-scale manufacturing processes.[1]
This guide provides an in-depth look at key modern synthetic methods that are reshaping the landscape of agrochemical synthesis. It is designed for researchers, chemists, and process development professionals, offering not just protocols but also the strategic reasoning behind their application. We will explore the "why" and "how" of these techniques, grounded in field-proven examples and authoritative research.
Strategic Molecular Editing: Late-Stage C-H Functionalization
Principle and Advantages:
Late-stage functionalization (LSF) is the strategy of introducing chemical modifications at a late stage in the synthesis of a complex molecule.[2][3][4] C-H activation, a cornerstone of LSF, allows for the direct conversion of typically inert carbon-hydrogen bonds into new functional groups (e.g., C-C, C-N, C-O bonds).[5][6] This approach is transformative for agrochemical discovery for several reasons:
-
Accelerated Discovery: Instead of a lengthy de novo synthesis for each new analog, chemists can directly modify a core bioactive scaffold. This dramatically accelerates the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[7]
-
Improved Atom Economy: Traditional methods often require pre-functionalized starting materials (e.g., halides or organometallics), which adds steps and generates waste. C-H activation simplifies synthetic routes and improves sustainability.[5]
-
Access to Novel Chemical Space: It allows for modifications at positions that are difficult to access through classical synthetic methods, potentially leading to the discovery of novel modes of action or improved efficacy.[8]
Application Case Study: Synthesis of Pyrazole-Containing Fungicides
Pyrazole rings are a common motif in potent fungicides. Directed C-H activation can be used to efficiently arylate the pyrazole core, a key step in the synthesis of several commercial products.
Experimental Protocol: Pd-Catalyzed C-H Arylation of a Pyrazole Intermediate
This protocol is a representative example of a palladium-catalyzed C-H arylation reaction for the synthesis of a key agrochemical intermediate.
Step-by-Step Methodology:
-
Reactor Setup: To a dry 100 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole substrate (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable ligand such as triphenylphosphine (PPh₃, 0.1 eq).
-
Reagent Addition: Add the aryl halide coupling partner (1.2 eq) and a carbonate base (e.g., K₂CO₃, 2.0 eq).
-
Solvent: Add a high-boiling point solvent such as dimethylformamide (DMF) or toluene (approx. 0.5 M concentration).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired arylated pyrazole.
Data Presentation: Optimization of C-H Arylation
| Entry | Catalyst | Ligand | Base | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 100 | 75 |
| 2 | PdCl₂ | XPhos | Cs₂CO₃ | 120 | 88 |
| 3 | Pd(OAc)₂ | none | K₂CO₃ | 100 | <10 |
| 4 | CuI | PPh₃ | K₂CO₃ | 100 | No Reaction |
Diagram: Catalytic Cycle for Pd-Catalyzed C-H Activation
Caption: A simplified catalytic cycle for palladium-catalyzed C-H arylation.
Sustainable Synthesis: Flow Chemistry in Agrochemical Production
Principle and Advantages:
Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[1] This technology offers substantial advantages over traditional batch processing, particularly for agrochemical manufacturing.[9]
-
Enhanced Safety: Many agrochemical syntheses involve highly exothermic reactions or hazardous reagents (e.g., nitration, hydrogenation).[9][10] The small reactor volume in flow systems minimizes the potential impact of runaway reactions, making the process inherently safer.[10]
-
Improved Efficiency and Yield: Superior heat and mass transfer in microreactors allow for precise control over reaction parameters, often leading to higher yields, fewer byproducts, and faster reaction times.[1]
-
Scalability: Scaling up a flow process involves running the system for a longer duration or adding more reactors in parallel ("numbering-up"), which is often faster and more predictable than transitioning from a lab flask to a large batch reactor.[10]
-
Access to Novel Reaction Conditions: Flow reactors can operate at high temperatures and pressures that are unsafe or impractical in batch, expanding the accessible chemical space.[1]
Application Case Study: Synthesis of a Pyrazole Intermediate for Fungicides like Fluxapyroxad
The synthesis of 3-fluoroalkylpyrazoles, key building blocks for fungicides like fluxapyroxad and bixafen, has been successfully adapted to a multi-step continuous flow process.[11] This approach improves safety and efficiency, particularly in the generation of diazoalkane intermediates.[11]
Experimental Protocol: Continuous Flow Synthesis of a Pyrazole Core
This protocol describes a two-stage flow setup for the synthesis of a pyrazole via a [3+2] cycloaddition.
Step-by-Step Methodology:
-
System Setup: Assemble a flow chemistry system consisting of two pump modules, a T-mixer, a heated reactor coil (Module 1), a second T-mixer, and a second heated reactor coil (Module 2).
-
Stream 1 (Diazoalkane Generation): Pump a solution of a fluorinated amine and tert-butyl nitrite in a suitable solvent (e.g., acetonitrile) through the first pump module into the first T-mixer.
-
Stream 2 (Acid): Pump a solution of acetic acid in the same solvent through the second pump module into the first T-mixer.
-
Reaction 1 (Module 1): The combined streams react in the first heated reactor coil (e.g., 60 °C, 5-minute residence time) to generate the diazoalkane intermediate in situ.
-
Stream 3 (Cycloaddition): Introduce a solution of the alkyne coupling partner via a third pump into the second T-mixer to intercept the output from Module 1.
-
Reaction 2 (Module 2): The resulting mixture passes through the second heated reactor coil (e.g., 80 °C, 10-minute residence time) to effect the [3+2] cycloaddition, forming the pyrazole ring.
-
Collection: The product stream is collected at the outlet for subsequent purification or downstream processing.
Data Presentation: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Process | Flow Process | Advantage |
| Safety | Hazardous diazo intermediate isolated | In situ generation, minimal accumulation | Inherent Safety |
| Reaction Time | 12-18 hours | 15-20 minutes | Throughput |
| Temperature Control | Potential for hot spots | Excellent heat transfer | Consistency, Yield |
| Overall Yield | ~30% (multi-step) | 38% (multi-step)[11] | Efficiency |
| Scalability | Requires reactor redesign | Numbering-up | Predictable Scale-up |
Diagram: Workflow for Continuous Flow Pyrazole Synthesis
Caption: A modular workflow for the two-stage continuous synthesis of pyrazoles.
Case Study: Key Synthetic Steps in the Manufacturing of Chlorantraniliprole
Chlorantraniliprole is a blockbuster insecticide from the diamide class. Its synthesis provides an excellent example of industrial-scale organic chemistry, where efficiency, cost, and safety are paramount. The core of the molecule is assembled through a critical amide coupling reaction.
Key Reaction: Amide Bond Formation
The final key step in many reported syntheses of Chlorantraniliprole is the amide coupling between 3-bromo-1-(3-chloro-pyridin-2-yl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-3-methylbenzoic acid.[12][13][14]
Experimental Protocol: Acyl Chloride-Mediated Amide Coupling
-
Acyl Chloride Formation: To a solution of 3-bromo-1-(3-chloro-pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent like toluene, add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of DMF.
-
Reaction: Heat the mixture to 60-70 °C for 2-3 hours until the conversion to the acyl chloride is complete (monitored by quenching an aliquot with methanol and analyzing by LC-MS).
-
Amidation: In a separate reactor, dissolve 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq) and a base such as pyridine (2.0 eq) in a solvent like acetonitrile.
-
Coupling: Cool the aniline solution to 0-5 °C and slowly add the previously prepared acyl chloride solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until completion.
-
Workup and Isolation: Quench the reaction with water. The product, Chlorantraniliprole, will precipitate. Collect the solid by filtration, wash with water and a non-polar solvent (e.g., hexane) to remove impurities, and dry under vacuum.
Diagram: Retrosynthetic Analysis of Chlorantraniliprole
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The Synthesis of Fluorinated Polymers: An Application and Protocol Guide for Researchers
Introduction: The Unique World of Fluoropolymers
Fluorinated polymers, or fluoropolymers, represent a distinguished class of materials celebrated for their remarkable properties.[1] The strategic incorporation of fluorine atoms into a polymer backbone imparts exceptional characteristics, including high thermal stability, outstanding chemical resistance to a wide array of solvents and corrosive agents, and low surface energy, which translates to non-stick and water- and oil-repellent properties.[1][2] These attributes make fluoropolymers indispensable in a multitude of high-performance applications, from advanced coatings in the aerospace and automotive industries to biocompatible materials in the medical field and high-purity fluid handling in semiconductor manufacturing.[1][3]
The synthesis of these high-performance materials can be approached in two primary ways: the direct polymerization of fluorine-containing monomers or the post-polymerization fluorination of non-fluorinated polymers. This guide will focus on the former, providing an in-depth exploration of the most prevalent and versatile polymerization techniques employed in the synthesis of fluoropolymers. We will delve into the mechanistic nuances of each method, offering detailed, field-proven protocols and troubleshooting guidance to empower researchers in their pursuit of novel fluorinated materials.
Fundamental Polymerization Strategies for Fluorinated Monomers
The choice of polymerization technique is paramount in dictating the final properties of the fluoropolymer, including its molecular weight, particle size, and morphology. The most common industrial methods for producing fluoropolymers are suspension, emulsion, and solution polymerization. More advanced techniques, such as controlled radical polymerization, offer finer control over the polymer architecture.
I. Suspension Polymerization: Crafting Granular Resins
Suspension polymerization is a heterogeneous process where the monomer, which is sparingly soluble in the polymerization medium (typically water), is dispersed as fine droplets by mechanical agitation. A monomer-soluble initiator is used, and the polymerization occurs within these individual monomer droplets, which can be envisioned as tiny bulk reactors. This method is particularly well-suited for the production of granular resins of polymers like polytetrafluoroethylene (PTFE).[4]
Causality Behind Experimental Choices: The key to successful suspension polymerization lies in maintaining the stability of the monomer droplets to prevent coalescence while ensuring efficient heat removal from the exothermic polymerization reaction. The choice of initiator, dispersing agents (if any), and the intensity of agitation are critical parameters that control the particle size and morphology of the final polymer.
Experimental Protocol: Suspension Polymerization of Tetrafluoroethylene (TFE)
This protocol outlines the laboratory-scale synthesis of granular PTFE via suspension polymerization.
Materials:
-
Tetrafluoroethylene (TFE) monomer (high purity, >99.9%)[4]
-
Deionized water (conductivity <1 µS/cm)[4]
-
Ammonium persulfate (APS) (initiator)[4]
-
(Optional) Dispersion stabilizer (e.g., ammonium perfluorooctanoate, used in very small amounts)
-
(Optional) Buffer (e.g., sodium bicarbonate to maintain pH)[4]
Equipment:
-
High-pressure stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure sensors, gas inlet, and venting system.[4]
-
Heating mantle or oil bath for temperature control.
-
Vacuum pump for deoxygenation.
-
Filtration or centrifugation setup for polymer isolation.[4]
-
Drying oven.
Step-by-Step Methodology:
-
Reactor Preparation:
-
Thoroughly clean and dry the autoclave.
-
Charge the reactor with deionized water.
-
If used, add the buffer and dispersion stabilizer.
-
Seal the reactor and deoxygenate the system by purging with an inert gas (e.g., nitrogen) and applying a vacuum. This step is critical to remove oxygen, which can inhibit the polymerization and pose a safety risk with the flammable TFE monomer.[4]
-
-
Initiation of Polymerization:
-
Pressurize the reactor with TFE gas to the desired pressure (typically 1.5–3.0 MPa).[4]
-
Begin agitation at a controlled speed (e.g., 200–500 rpm) to create a fine dispersion of TFE droplets.[4]
-
Heat the reactor to the target temperature (usually 50–90°C).[4]
-
Once the temperature is stable, inject the initiator (APS) solution into the reactor to commence polymerization.
-
-
Polymerization and Monitoring:
-
Maintain a constant temperature and agitation speed throughout the reaction.
-
The polymerization is exothermic, so cooling may be necessary to maintain the set temperature.
-
Monitor the reactor pressure. A drop in pressure indicates monomer consumption. TFE can be continuously fed to maintain a constant pressure, which helps in achieving a consistent polymerization rate and polymer properties.
-
-
Termination and Product Isolation:
-
Once the desired conversion is reached (indicated by a significant pressure drop or the consumption of a predetermined amount of monomer), terminate the reaction by stopping the monomer feed and cooling the reactor.
-
Carefully vent any unreacted TFE monomer to a safe exhaust system.
-
Open the reactor and collect the PTFE slurry.
-
Separate the granular PTFE resin from the aqueous medium by filtration or centrifugation.[4]
-
Wash the polymer thoroughly with deionized water to remove any residual initiator and other impurities.[4]
-
Dry the PTFE resin in an oven at 100–150°C. Avoid temperatures above 260°C to prevent thermal decomposition.[4]
-
Self-Validation and Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the chemical identity of the PTFE by identifying the strong C-F stretching vibrations.
-
Differential Scanning Calorimetry (DSC): Determine the melting point and crystallinity of the synthesized PTFE. The melting point is typically around 327°C.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the polymer. PTFE is known for its exceptional thermal stability, with decomposition temperatures typically above 500°C in an inert atmosphere.[4]
Troubleshooting Guide for Suspension Polymerization of PTFE:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | Insufficient initiator; presence of oxygen; low reaction temperature. | Increase initiator concentration; ensure thorough deoxygenation; increase reaction temperature within the optimal range. |
| Particle Agglomeration | Inadequate agitation; high monomer concentration.[5] | Increase stirring speed; reduce monomer feed rate. |
| Poor Thermal Stability | Impurities in the monomer or water; residual initiator. | Use high-purity monomer and deionized water; ensure thorough washing of the final product. |
| Inconsistent Particle Size | Fluctuations in agitation speed or temperature. | Maintain stable and consistent reaction conditions. |
II. Emulsion Polymerization: Engineering Fine Polymer Dispersions
Emulsion polymerization is another heterogeneous technique where a water-insoluble monomer is emulsified in an aqueous phase with the aid of a surfactant. A water-soluble initiator is used, and polymerization primarily occurs in the surfactant micelles. This method is ideal for producing stable aqueous dispersions of fine polymer particles (latexes) and is widely used for the synthesis of poly(vinylidene fluoride) (PVDF).[1]
Causality Behind Experimental Choices: The choice and concentration of the surfactant are critical as they determine the number and size of the micelles, which in turn influences the polymerization rate and the final particle size of the polymer. The initiator concentration affects the rate of radical generation and, consequently, the molecular weight of the polymer.
Experimental Protocol: Emulsion Polymerization of Vinylidene Fluoride (VDF)
This protocol describes a typical lab-scale emulsion polymerization of VDF to produce a stable PVDF latex.
Materials:
-
Vinylidene fluoride (VDF) monomer
-
Deionized water
-
Potassium persulfate (KPS) (initiator)[6]
-
Surfactant (e.g., a fluorinated surfactant like ammonium perfluorooctanoate, or a non-fluorinated alternative)
-
(Optional) Chain transfer agent (to control molecular weight)
-
(Optional) Buffer (e.g., sodium acetate)[6]
Equipment:
-
High-pressure stainless steel autoclave reactor with mechanical stirrer, temperature and pressure sensors, gas and liquid injection ports, and a venting system.[6]
-
Heating and cooling system for precise temperature control.
-
Degassing setup (vacuum pump and inert gas line).
Step-by-Step Methodology:
-
Reactor Charging and Degassing:
-
Monomer Introduction and Reaction Initiation:
-
Pressurize the reactor with VDF monomer to the desired operating pressure.
-
Heat the reactor to the set temperature (e.g., 80°C).[6]
-
Inject the initiator (KPS) solution to start the polymerization.
-
-
Polymerization and Control:
-
Maintain constant temperature and pressure throughout the polymerization. The pressure is typically kept constant by continuously feeding VDF monomer to compensate for its consumption.
-
Monitor the reaction kinetics by tracking the rate of monomer consumption.
-
-
Termination and Product Recovery:
-
After the desired reaction time or monomer conversion, stop the VDF feed and cool the reactor to below 25°C.[6]
-
Carefully vent the unreacted VDF.
-
The product is a stable PVDF latex (an aqueous dispersion of PVDF particles).
-
To obtain solid PVDF, the latex can be coagulated (e.g., by adding a salt solution), followed by filtration, washing, and drying.
-
Self-Validation and Characterization:
-
Dynamic Light Scattering (DLS): Determine the average particle size and particle size distribution of the PVDF latex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Characterize the microstructure of the PVDF, including the head-to-tail and head-to-head linkages.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
DSC and TGA: As described for PTFE, to assess thermal properties.
Troubleshooting Guide for Emulsion Polymerization of VDF:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of Coagulum | Insufficient surfactant; high electrolyte concentration; excessive shear.[5] | Increase surfactant concentration; use deionized water; optimize agitation speed. |
| Low Polymerization Rate | Low initiator concentration; low temperature; presence of inhibitors. | Increase initiator concentration or temperature; ensure monomer purity. |
| Broad Particle Size Distribution | Inconsistent nucleation; secondary nucleation. | Optimize surfactant and initiator concentrations; control monomer feed rate. |
| Reactor Fouling | Polymer deposition on reactor walls.[7] | Use appropriate reactor materials; optimize surfactant and agitation. |
III. Solution Polymerization: For Specialty Fluorinated Polymers
Solution polymerization is a homogeneous process where the monomer, initiator, and the resulting polymer are all soluble in a suitable solvent. This method offers excellent control over the reaction temperature and results in a polymer solution that can be directly used in some applications, such as coatings. It is often employed for the synthesis of fluorinated acrylates and methacrylates.
Causality Behind Experimental Choices: The choice of solvent is crucial; it must solubilize the monomer and the polymer, and it should not participate in undesirable side reactions. The initiator must also be soluble in the chosen solvent and have an appropriate decomposition rate at the desired reaction temperature.
Experimental Protocol: Solution Polymerization of 2,2,2-Trifluoroethyl Methacrylate (TFEMA)
This protocol provides a general procedure for the solution polymerization of a fluorinated methacrylate.
Materials:
-
2,2,2-Trifluoroethyl methacrylate (TFEMA) monomer
-
Anhydrous solvent (e.g., toluene, ethyl acetate, or a fluorinated solvent)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet.
-
Heating mantle or oil bath with a temperature controller.
-
Schlenk line for inert atmosphere techniques.
Step-by-Step Methodology:
-
Reaction Setup:
-
Assemble the reaction flask and glassware, ensuring they are dry.
-
Place the TFEMA monomer and solvent in the flask.
-
Degas the solution by bubbling nitrogen or argon through it for 30-60 minutes to remove dissolved oxygen.
-
-
Polymerization:
-
Add the initiator (AIBN) to the reaction mixture.
-
Heat the solution to the desired reaction temperature (typically 60-80°C for AIBN).
-
Maintain the reaction under an inert atmosphere with continuous stirring.
-
The polymerization time will depend on the desired conversion and molecular weight.
-
-
Product Isolation:
-
After the reaction is complete, cool the flask to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
Self-Validation and Characterization:
-
¹H and ¹⁹F NMR Spectroscopy: Confirm the polymer structure and determine the monomer conversion.[8]
-
GPC: Determine the molecular weight and PDI of the poly(TFEMA).[9]
-
DSC: Measure the glass transition temperature (Tg) of the polymer.
IV. Controlled Radical Polymerization: Precision in Fluoropolymer Synthesis
Reversible-Deactivation Radical Polymerization (RDRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have emerged as powerful tools for synthesizing well-defined fluoropolymers with controlled molecular weights, low polydispersity, and complex architectures (e.g., block copolymers).
Causality Behind Experimental Choices: RAFT polymerization relies on a chain transfer agent (the RAFT agent) to mediate the polymerization via a reversible chain transfer process. The choice of RAFT agent is critical and must be compatible with the fluorinated monomer being polymerized.
Experimental Protocol: RAFT Dispersion Polymerization of 2,2,2-Trifluoroethyl Methacrylate (TFEMA)
This protocol is adapted from a literature procedure for the synthesis of block copolymer nano-objects.[10]
Materials:
-
Poly(stearyl methacrylate) (PSMA) macro-chain transfer agent (synthesized separately)
-
2,2,2-Trifluoroethyl methacrylate (TFEMA) monomer
-
2-Cyano-2-propyl dithiobenzoate (CPDB) as the RAFT agent[10]
-
Azobisisobutyronitrile (AIBN) as the initiator
-
n-Dodecane (solvent)[10]
-
Inert gas (Nitrogen)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Oil bath with a temperature controller
-
Schlenk line
Step-by-Step Methodology:
-
Reaction Mixture Preparation:
-
In a Schlenk flask, dissolve the PSMA macro-CTA, TFEMA monomer, CPDB, and AIBN in n-dodecane.
-
Seal the flask and degas the mixture by performing several freeze-pump-thaw cycles.
-
-
Polymerization:
-
Place the flask in a preheated oil bath at 90°C and stir.[10]
-
The polymerization is allowed to proceed for a specific time to achieve the desired conversion and block length.
-
-
Termination and Characterization:
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
The resulting polymer dispersion can be analyzed directly or the polymer can be isolated by precipitation.
-
Characterize the block copolymer using GPC (to confirm low PDI and controlled molecular weight) and ¹⁹F NMR (to determine TFEMA conversion).[10]
-
Comparative Overview of Polymerization Techniques
| Technique | Typical Monomers | Advantages | Disadvantages | Typical Applications of Resulting Polymer |
| Suspension | TFE | Good heat dissipation; easy polymer isolation; produces granular resin. | Requires strong agitation; broad particle size distribution; potential for reactor fouling. | Molding powders for billets, sheets, and rods.[4] |
| Emulsion | VDF, TFE | Fast polymerization rates; high molecular weights; produces stable latexes; good heat transfer. | Requires a surfactant which can be an impurity; polymer isolation can be energy-intensive. | Coatings, films, wire insulation, membranes.[1] |
| Solution | Fluorinated acrylates/methacrylates | Homogeneous system; good temperature control; polymer solution can be used directly. | Difficult to remove the solvent completely; lower molecular weights typically obtained; solvent cost and disposal. | High-performance coatings, adhesives, optical materials. |
| RAFT | VDF, TFEMA | Controlled molecular weight and low PDI; enables synthesis of complex architectures. | Requires synthesis of a RAFT agent; can have slower polymerization rates; potential for side reactions with some fluoromonomers. | Drug delivery, advanced coatings, nanomaterials. |
Safety in Fluoropolymer Synthesis
Working with fluorinated monomers and the resulting polymers requires strict adherence to safety protocols.
-
Monomer Handling: Many fluorinated monomers are gases at room temperature and can be flammable and/or toxic. Always handle them in a well-ventilated fume hood or with appropriate local exhaust ventilation.[4] High-pressure reactions should be conducted behind a blast shield.[11]
-
Thermal Decomposition: Fluoropolymers can release toxic and corrosive gases, such as hydrogen fluoride (HF), upon thermal decomposition at high temperatures.[12] Ensure adequate ventilation when processing or heating fluoropolymers.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. For handling HF, specialized PPE and immediate access to calcium gluconate gel are mandatory.
-
Waste Disposal: Dispose of all chemical waste, including residual monomers, solvents, and polymer waste, in accordance with institutional and local regulations.
Conclusion
The synthesis of fluorinated polymers is a rich and diverse field, offering a wide range of materials with unparalleled properties. The choice of polymerization technique is a critical decision that influences not only the polymer's final characteristics but also the processing and application possibilities. By understanding the fundamental principles behind suspension, emulsion, solution, and controlled radical polymerization, and by adhering to detailed and validated protocols, researchers can effectively design and synthesize novel fluorinated materials to meet the demands of advanced technologies. This guide provides a solid foundation for both novice and experienced scientists to navigate the exciting and challenging landscape of fluoropolymer synthesis.
References
- Suspension Polymerization Process for Producing Polytetrafluoroethylene (PTFE). (2025). Technical Report.
- Plastics Europe. (2012). Guide for the Safe Handling of Fluoropolymer Resins.
- Armes, S. P., et al. (2021).
- Jinzong Machinery. (2024).
- ResearchGate. (n.d.). The summary of fluoropolymers with their general properties.
- University of Nottingham. (2019). Processing of High-Performance Fluoropolymers by Additive Manufacturing.
- National Institutes of Health. (2023). Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface.
- MDPI. (2024). Synthesis of Ultrahigh Molecular Weight Poly (Trifluoroethyl Methacrylate) Initiated by the Combination of Palladium Nanoparticles with Organic Halides.
- American Chemical Society. (2016).
- Plastics Europe. (2021). Guide for the Safe Handling of Fluoropolymer Resins.
- TOPTION Instrument. (n.d.). Step-by-Step Guide to Setting Up Your High Pressure Lab Reactor.
- ResearchGate. (2025). Synthesis and characterization of novel polysiloxane-grafted fluoropolymers.
- ResearchGate. (2025).
- Chemistry For Everyone. (2025).
- Hampshire College. (n.d.).
- TOPTION Instrument. (2025). How To Use a High-Pressure Reactor Safely And Efficiently?
- ResearchGate. (2025). Determination of the microstructure of poly(methyl ?
- Curbell Plastics. (n.d.). Fluoropolymers Mechanical Properties Comparison Table.
- Nanjing Hjchem Equipment Co.,Ltd. (n.d.). How to Safely Operate a Laboratory High Pressure Reactor: A Complete Guide.
- MDPI. (n.d.). Overview of the Development of the Fluoropolymer Industry.
- National Institutes of Health. (n.d.). Cloud Point Behavior of Poly(trifluoroethyl methacrylate) in Supercritical CO2–Toluene Mixtures.
- Royal Society of Chemistry. (2021). Surfactant-free emulsion polymerization of vinylidene fluoride mediated by RAFT/MADIX reactive poly(ethylene glycol) polymer chains.
- Gore. (2022). A critical review of the application of polymer of low concern regulatory criteria to fluoropolymers II: Fluoroplastics and fluo.
- ResearchGate. (2025). Copolymerization of fluorinated monomers: recent developments and future trends.
- Boron Molecular. (n.d.). RAFT General Procedures.
- National Institutes of Health. (2020).
- Gore. (n.d.).
- Google Patents. (n.d.).
- Intertek. (n.d.).
- DCW. (2025). PTFE vs. Other Fluoropolymers: A Comprehensive Comparison Guide?
- ResearchGate. (n.d.). Manufacturing and Properties of High-Molecular Weight Fluoropolymer Additives.
- TU-Clausthal. (n.d.).
- ResearchGate. (n.d.). Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate)
- (n.d.). Common Fluoropolymer Comparison Chart.
- Agilent. (n.d.).
- YouTube. (2022).
- (n.d.).
- University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Princeton University. (n.d.).
- DCW. (2022). Fluoropolymers: All You Need to Know.
Sources
- 1. Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fluoropolymers.eu [fluoropolymers.eu]
- 4. jinzongmachinery.com [jinzongmachinery.com]
- 5. Surfactant-free emulsion polymerization of vinylidene fluoride mediated by RAFT/MADIX reactive poly(ethylene glycol) polymer chains - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00728A [pubs.rsc.org]
- 6. Fouling in emulsion polymerization - Institute of Physical Chemistry [pc.tu-clausthal.de]
- 7. researchgate.net [researchgate.net]
- 8. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. njhjchem.com [njhjchem.com]
- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 12. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
Troubleshooting & Optimization
Technical Support Center: 1,2,2,2-Tetrafluoroethyl Iodide in Experimental Chemistry
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1,2,2,2-Tetrafluoroethyl iodide (CF₃CFHI). This document provides in-depth troubleshooting advice and frequently asked questions to address common side reactions and challenges encountered during its use in experimental settings. Our goal is to equip you with the expertise to anticipate, diagnose, and mitigate issues, ensuring the integrity and success of your synthetic endeavors.
Introduction: Understanding the Reactivity of 1,2,2,2-Tetrafluoroethyl Iodide
1,2,2,2-Tetrafluoroethyl iodide is a valuable reagent for introducing the tetrafluoroethyl group into organic molecules, a moiety of increasing importance in pharmaceuticals and agrochemicals. Its utility stems from the relative lability of the carbon-iodine bond, which can be cleaved homolytically to generate the 1,2,2,2-tetrafluoroethyl radical. However, this reactivity also predisposes the molecule to several common side reactions that can complicate product purification and reduce yields. This guide will focus on the mechanistic underpinnings of these side reactions and provide actionable strategies to control them.
Troubleshooting Guide: Diagnosing and Resolving Common Side Reactions
This section is designed to help you identify and address specific issues that may arise during your experiments with 1,2,2,2-Tetrafluoroethyl iodide.
Issue 1: Low Yield of the Desired Tetrafluoroethylated Product and Formation of a Gaseous Byproduct
Symptoms:
-
Low conversion of starting material to the desired product.
-
Observation of gas evolution from the reaction mixture.
-
Presence of tetrafluoroethylene (TFE) in the reaction headspace, detectable by GC-MS.
Probable Cause: β-Elimination Side Reaction
The most common side reaction of 1,2,2,2-Tetrafluoroethyl iodide is the elimination of hydrogen iodide (HI) to form tetrafluoroethylene (TFE), a volatile gas. This reaction can be initiated by heat, light (photochemical decomposition), or the presence of a base.
Mechanistic Insight:
The elimination can proceed through different pathways, primarily E1cb-like or E2, depending on the reaction conditions. The presence of electron-withdrawing fluorine atoms increases the acidity of the α-proton, making it susceptible to abstraction by even weak bases.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield due to elimination.
Detailed Experimental Protocols to Mitigate Elimination:
-
Protocol 1: Thermal Control
-
Set up the reaction at the lowest feasible temperature for the desired transformation.
-
If the desired reaction is sluggish at lower temperatures, consider a more active catalyst or initiator rather than increasing the temperature.
-
Use a temperature-controlled reaction vessel to avoid localized heating.
-
-
Protocol 2: Photochemical Control
-
Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.
-
Avoid using overhead fume hood lights if they are a strong source of UV radiation.
-
-
Protocol 3: Control of Basicity
-
If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., proton sponge) to minimize proton abstraction from the tetrafluoroethyl iodide.
-
For radical reactions, favor the use of radical initiators (e.g., AIBN, dibenzoyl peroxide) over base-mediated initiation.
-
| Parameter | Condition Favoring Elimination | Recommended Condition for Desired Reaction |
| Temperature | High (>80 °C) | Low to moderate (0-60 °C) |
| Light | UV or strong visible light | Dark or amber glassware |
| Base | Strong, non-hindered bases | Non-nucleophilic or no base |
Issue 2: Complex Product Mixture with Multiple Fluorinated Byproducts
Symptoms:
-
Multiple spots on TLC or peaks in GC-MS corresponding to fluorinated compounds.
-
Difficulty in isolating the desired product.
-
Mass spectra indicating the presence of dimers or oligomers of the tetrafluoroethyl moiety.
Probable Cause: Uncontrolled Radical Reactions
1,2,2,2-Tetrafluoroethyl iodide is a precursor to the tetrafluoroethyl radical (•CF₂CF₂H). While this is often the desired reactive intermediate, its concentration and subsequent reactions need to be controlled to avoid unwanted side reactions.
Common Radical Side Reactions:
-
Radical Dimerization: Two tetrafluoroethyl radicals can combine to form octafluoro-n-butane (CF₃CFHCFHCF₃).
-
Telomerization: The tetrafluoroethyl radical can add to the alkene or alkyne substrate, and the resulting radical can then react with another molecule of the substrate before termination, leading to oligomeric byproducts.
-
Reaction with Solvent: The radical can abstract a hydrogen atom from a solvent molecule, leading to the formation of 1,1,2,2-tetrafluoroethane and a solvent-derived radical.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complex radical reaction mixtures.
Detailed Experimental Protocols to Control Radical Reactions:
-
Protocol 1: Controlling Radical Concentration
-
Instead of adding all the 1,2,2,2-Tetrafluoroethyl iodide at the beginning of the reaction, use a syringe pump for slow addition over the course of the reaction. This maintains a low steady-state concentration of the radical, favoring reaction with the substrate over dimerization.
-
-
Protocol 2: Optimizing Substrate Concentration
-
Ensure that the substrate (alkene, alkyne, etc.) is present in a stoichiometric excess relative to the amount of radical generated at any given time.
-
-
Protocol 3: Solvent Selection
-
Choose a solvent with strong C-H bonds that are less susceptible to hydrogen atom abstraction. Perfluorinated solvents or solvents like tert-butanol are often good choices.
-
| Side Reaction | Contributing Factor | Mitigation Strategy |
| Dimerization | High radical concentration | Slow addition of 1,2,2,2-Tetrafluoroethyl iodide |
| Telomerization | High substrate reactivity and low radical trap concentration | Use of a suitable chain transfer agent or control of stoichiometry |
| Reaction with Solvent | Reactive solvent (e.g., THF, alkanes) | Use of inert solvents (e.g., perfluorocarbons, t-butanol) |
Frequently Asked Questions (FAQs)
Q1: My bottle of 1,2,2,2-Tetrafluoroethyl iodide has a slight pink/purple color. Is it still usable?
A1: The pink or purple color is likely due to the presence of trace amounts of molecular iodine (I₂), which can form from the slow decomposition of the alkyl iodide, often accelerated by light. For many applications, particularly radical reactions where a small amount of iodine can act as an inhibitor or chain transfer agent, this discoloration may not be problematic. However, for sensitive reactions, it is advisable to purify the reagent.
Purification Protocol:
-
Wash the 1,2,2,2-Tetrafluoroethyl iodide with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the I₂ to colorless iodide (I⁻).
-
Separate the organic layer.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Distill the purified liquid, protecting the distillation apparatus from light.
Q2: What is the stability of 1,2,2,2-Tetrafluoroethyl iodide in the presence of common acids and bases?
A2:
-
Acids: Generally, 1,2,2,2-Tetrafluoroethyl iodide is stable in the presence of non-nucleophilic protic acids (e.g., trifluoroacetic acid) and Lewis acids at moderate temperatures. However, strong heating in the presence of a Lewis acid could promote decomposition.
-
Bases: As discussed in the troubleshooting section, bases can promote the elimination of HI to form tetrafluoroethylene. Strong, non-hindered bases (e.g., hydroxides, alkoxides) are particularly effective at inducing this side reaction.[1] If a base is necessary, a weak, non-nucleophilic base should be used with careful temperature control.
Q3: Can I use 1,2,2,2-Tetrafluoroethyl iodide in aqueous or protic solvents?
A3: While many reactions with 1,2,2,2-Tetrafluoroethyl iodide are performed in organic solvents, it is relatively stable towards hydrolysis under neutral conditions. However, in the presence of strong nucleophiles or bases in aqueous or protic media, substitution and elimination reactions can occur. The presence of water can also influence the course of some radical reactions. It is crucial to consider the specific reaction conditions and the compatibility of all reagents with a protic solvent system.
Q4: What are the potential impurities in commercial 1,2,2,2-Tetrafluoroethyl iodide and how might they affect my reaction?
A4: The synthesis of 1,2,2,2-Tetrafluoroethyl iodide can result in several potential impurities:
-
Isomeric Impurities: Depending on the synthetic route, other isomers of tetrafluoroethyl iodide might be present in small amounts. These could lead to the formation of isomeric products.
-
Unreacted Starting Materials: Residual starting materials from the synthesis could be present.
-
Iodine: As mentioned, I₂ can be present due to decomposition.
-
Solvent Residues: Traces of solvents used in the synthesis or purification may be present.
The impact of these impurities will vary depending on the reaction. For example, iodine can inhibit some radical chain reactions. It is always good practice to use a freshly purified or high-purity grade of the reagent for sensitive applications. A GC-MS analysis of the starting material can help identify any significant impurities.
Q5: How can I suppress the formation of tetrafluoroethylene (TFE) in my tetrafluoroethylation reaction?
A5: To suppress TFE formation, you should focus on minimizing the conditions that promote elimination:
-
Low Temperature: Keep the reaction temperature as low as possible.
-
Absence of Light: Protect the reaction from light.
-
Avoid Strong Bases: If a base is needed, use a weak, non-nucleophilic one.
-
Radical Inhibitor (for non-radical reactions): In some cases, adding a small amount of a radical inhibitor can suppress decomposition pathways that might be initiated by radical processes.
By carefully controlling the reaction parameters and understanding the potential side reactions, researchers can effectively utilize 1,2,2,2-Tetrafluoroethyl iodide to achieve their synthetic goals.
References
- Dolbier, W. R. (2005). Structure, Reactivity, and Chemistry of Fluoroalkyl Radicals. Chemical Reviews, 96(5), 1557–1584.
- Chatgilialoglu, C., & Newcomb, M. (2000). Hydrogen Donor Abilities of the Group 14 Hydrides. Advances in Organometallic Chemistry, 44, 67-112.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press.
- Murphy, J. A. (2004). Radical-Polar Crossover Reactions. In Radicals in Organic Synthesis (Vol. 1, pp. 298-323). Wiley-VCH.
- Studer, A., & Amrein, S. (2002). A New Tin-Free Radical Chain Reaction for the Dehalogenation of Alkyl Halides.
- Bagley, M. C., & Fusillo, V. (2012). Radical Reactions in Domino and Cascade Processes. In Domino Reactions: Concepts for Efficient Organic Synthesis (pp. 1-44). Wiley-VCH.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Procter, D. J. (2010). Radical chemistry. In Organic Synthesis (pp. 1-34). Oxford University Press.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Zard, S. Z. (2003). Radical Reactions in Organic Synthesis. Oxford University Press.
- Laali, K. K., & Gettwert, V. J. (2001). The Role of Superacids in the Chemistry of Fluoroorganometallics and as Media for the Generation of Novel Fluorinated Onium Ions. Journal of Fluorine Chemistry, 107(1), 31-36.
Sources
Technical Support Center: Navigating the Scale-Up of Reactions with 1,2,2,2-Tetrafluoroethyl Iodide
Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals working with 1,2,2,2-Tetrafluoroethyl iodide (CF3CHFI). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful and safe scale-up of your chemical reactions. Drawing upon established scientific principles and field-proven insights, this resource aims to be your authoritative guide from bench-scale discovery to pilot-plant production.
Section 1: Fundamental Properties and Reactivity of 1,2,2,2-Tetrafluoroethyl Iodide
Before embarking on scale-up, a thorough understanding of the reagent's characteristics is paramount. This section provides a foundational overview of 1,2,2,2-Tetrafluoroethyl iodide.
Key Physicochemical Properties
A firm grasp of the physical properties of 1,2,2,2-Tetrafluoroethyl iodide is crucial for designing appropriate experimental setups and ensuring safe handling, especially at larger scales.
| Property | Value | Significance for Scale-Up |
| Molecular Formula | C2HF4I | High fluorine content influences reactivity and solubility. |
| Molecular Weight | 227.93 g/mol | Important for stoichiometric calculations and process mass balance. |
| Boiling Point | 41-42 °C[1] | CRITICAL: The low boiling point necessitates closed systems, efficient condensers, and careful temperature control to prevent loss of this volatile reagent, especially during exothermic reactions. |
| Appearance | Colorless liquid or gas[2][3] | Its state at room temperature depends on ambient conditions, reinforcing the need for contained systems. |
| Solubility | Immiscible with water[1] | Influences the choice of reaction solvents and work-up procedures. Biphasic reaction conditions may be necessary. |
| Stability | Light-sensitive[1] | Reactions should be conducted in vessels protected from light to prevent unwanted radical formation and decomposition. |
Core Reactivity: The Power of the C-I Bond
The synthetic utility of 1,2,2,2-Tetrafluoroethyl iodide stems from the relatively weak carbon-iodine (C-I) bond. This bond can be cleaved homolytically to generate the 1,2,2,2-tetrafluoroethyl radical (CF3CHF•), a key intermediate in many fluoroalkylation reactions.
Section 2: Troubleshooting Guide for Scale-Up Operations
This section addresses common challenges encountered during the scale-up of reactions involving 1,2,2,2-Tetrafluoroethyl iodide, offering practical solutions and preventative measures.
Q1: My reaction yield drops significantly when moving from a 100 mL flask to a 5 L reactor. What are the likely causes and how can I troubleshoot this?
This is a classic scale-up challenge. The drop in yield is often attributable to a combination of factors that become more pronounced at a larger scale.
Possible Causes & Solutions:
-
Inefficient Mixing:
-
The "Why": In a small flask, magnetic stirring provides adequate mixing. In a larger reactor, inefficient mixing can lead to localized "hot spots" where the reaction proceeds too quickly, causing side reactions, or "dead zones" where the reactants are not sufficiently mixed, leading to incomplete conversion. For reactions where mixing time is long compared to the reaction half-life, the extent of mixing can impede the chemistry and negatively influence the conversion.[4]
-
Troubleshooting Steps:
-
Reactor and Impeller Selection: Ensure the reactor is equipped with an appropriate overhead stirrer and impeller design (e.g., pitched-blade turbine, anchor) for the viscosity of your reaction medium.
-
Stirring Speed Optimization: Methodically increase the stirring speed and monitor the reaction progress (e.g., by in-situ monitoring or sampling) to find the optimal mixing rate.
-
Computational Fluid Dynamics (CFD): For complex systems, CFD modeling can simulate fluid dynamics within the reactor to identify and rectify mixing issues before performing the actual experiment.[4][5][6]
-
-
-
Poor Heat Transfer:
-
The "Why": As the reactor volume increases, the surface-area-to-volume ratio decreases. This makes it significantly more challenging to dissipate the heat generated by exothermic reactions.[2] Uncontrolled temperature increases can lead to the decomposition of reactants, products, or catalysts, and promote the formation of byproducts.
-
Troubleshooting Steps:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction. This data is crucial for designing an adequate cooling system.
-
Reactor Jacketing and Cooling Fluid: Ensure the reactor has a sufficiently large cooling jacket and that the cooling fluid has a low enough temperature and high enough flow rate to manage the heat load.
-
Controlled Reagent Addition: For highly exothermic reactions, a semi-batch process where the 1,2,2,2-Tetrafluoroethyl iodide is added portion-wise or via a syringe pump can effectively control the reaction rate and temperature.[2] It is best to ensure that each portion of a reactive reagent is consumed as it is added.[7]
-
-
-
Inadequate Light Penetration (for Photochemical Reactions):
-
The "Why": For reactions initiated by light, the path length for photons increases with the reactor size, leading to insufficient irradiation of the entire reaction volume.
-
Troubleshooting Steps:
-
Reactor Design: Consider using a reactor with a higher surface-area-to-volume ratio, such as a flow reactor or a reactor with an internal light source.
-
Light Source Intensity: Ensure the light source is powerful enough for the larger volume.
-
Flow Chemistry: Transitioning to a continuous flow setup can be highly advantageous for photochemical reactions, as it ensures uniform light exposure for the entire reaction mixture.
-
-
Q2: I'm observing the formation of significant amounts of side products at a larger scale that were negligible in my small-scale experiments. How can I identify and mitigate these?
The emergence of new side products upon scale-up is often due to subtle changes in reaction conditions that favor alternative reaction pathways.
Common Side Reactions & Mitigation Strategies:
-
Radical Dimerization:
-
The "Why": At higher concentrations or in areas of poor mixing, the generated 1,2,2,2-tetrafluoroethyl radicals can dimerize instead of reacting with the desired substrate.
-
Mitigation:
-
Lower Concentration: Running the reaction at a slightly lower concentration can disfavor bimolecular side reactions.
-
Controlled Addition: Slow, controlled addition of the radical precursor (1,2,2,2-Tetrafluoroethyl iodide) can maintain a low steady-state concentration of the radical, minimizing dimerization.
-
-
-
Elimination Reactions:
-
The "Why": The 1,2,2,2-tetrafluoroethyl group can be susceptible to elimination reactions, particularly at elevated temperatures, leading to the formation of tetrafluoroethylene.
-
Mitigation:
-
Strict Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.
-
Base Selection: If a base is used in the reaction, consider using a non-nucleophilic, sterically hindered base to minimize its role in promoting elimination.
-
-
-
Reaction with Solvent:
-
The "Why": At longer reaction times or higher temperatures, the highly reactive 1,2,2,2-tetrafluoroethyl radical may begin to react with the solvent.
-
Mitigation:
-
Solvent Choice: Select a solvent that is known to be robust under radical conditions. Perfluorinated solvents or highly fluorinated ethers can be good choices.
-
Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired conversion is reached to avoid prolonged exposure of the product and intermediates to the reaction conditions.
-
-
Q3: How do I safely handle the low boiling point and volatility of 1,2,2,2-Tetrafluoroethyl iodide in a large-scale setup?
The volatility of this reagent is a primary safety and operational concern.
Key Safety and Handling Procedures:
-
Closed System: All operations should be conducted in a well-ventilated fume hood or a contained system. The reactor should be completely sealed to prevent the escape of vapors.
-
Efficient Condensation: Equip the reactor with a high-efficiency condenser (e.g., a double-surface or coil condenser) cooled with a suitable refrigerant to capture any vaporized reagent.
-
Pressure Equalization: Use a pressure-equalizing dropping funnel for the addition of the reagent to prevent pressure buildup.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of potentially explosive mixtures with air and to exclude moisture and oxygen which can interfere with radical reactions.
Section 3: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of working with 1,2,2,2-Tetrafluoroethyl iodide.
Q: What are the best practices for quenching a large-scale reaction involving 1,2,2,2-Tetrafluoroethyl iodide?
A: Quenching should be done cautiously, especially if the reaction is exothermic.[8] It is advisable to cool the reaction mixture to a low temperature (e.g., 0 °C) before slowly adding the quenching agent. Common quenching agents for radical reactions include radical scavengers like TEMPO or hydroquinone. If unreacted organometallic reagents are present, a proton source like a saturated aqueous solution of ammonium chloride is often used.[9] Always monitor the temperature during the quench.
Q: What materials of construction are recommended for a reactor used with 1,2,2,2-Tetrafluoroethyl iodide?
A: Glass or glass-lined steel reactors are generally suitable for most applications. For reactions under high pressure or temperature, stainless steel or Hastelloy reactors may be necessary. It is crucial to ensure that all wetted parts, including gaskets and seals, are compatible with the reactant, solvent, and any other reagents used in the reaction. Perfluoroalkoxy alkanes (PFA) and polytetrafluoroethylene (PTFE) are often good choices for seals and tubing.
Q: How can I monitor the progress of a large-scale reaction in real-time?
A: In-situ monitoring techniques are highly recommended for large-scale reactions to avoid the need for sampling hazardous materials.[10] Techniques such as ReactIR™ (in-situ FTIR) can provide real-time information on the concentration of reactants, intermediates, and products.[7] For some reactions, in-situ NMR or Raman spectroscopy may also be applicable.
Q: What are the key safety considerations for preventing a thermal runaway reaction?
A: Preventing thermal runaway is a critical aspect of process safety.[2][11] Key measures include:
-
Thorough Thermal Hazard Assessment: Conduct differential scanning calorimetry (DSC) and reaction calorimetry to understand the thermal stability of all components and the heat of reaction.
-
Robust Cooling System: Ensure the reactor's cooling capacity is sufficient to handle the maximum heat output of the reaction.
-
Controlled Addition: Use a semi-batch process with controlled addition of the limiting reagent.[2]
-
Emergency Quench and Venting: Have a well-defined emergency quenching procedure and ensure the reactor is equipped with appropriate pressure relief devices.
Section 4: Experimental Protocols and Visualizations
This section provides a sample experimental protocol for a generic radical addition reaction and visual diagrams to illustrate key concepts.
Sample Protocol: Scale-Up of a Photochemical Radical Addition
This protocol is a general guideline and should be adapted based on the specific substrate and reaction conditions.
Materials and Equipment:
-
5 L jacketed glass reactor with an overhead stirrer, thermocouple, and condenser.
-
High-intensity visible light source (e.g., LED array).
-
Syringe pump for controlled addition.
-
Inert atmosphere (Nitrogen or Argon).
-
1,2,2,2-Tetrafluoroethyl iodide.
-
Alkene substrate.
-
Photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye).
-
Degassed solvent.
Procedure:
-
Reactor Setup: Assemble the reactor system in a fume hood. Ensure all joints are properly sealed. Connect the reactor jacket to a cooling circulator.
-
Inerting: Purge the reactor with an inert gas for at least 30 minutes.
-
Charging Reactants: Charge the reactor with the alkene substrate, photocatalyst, and degassed solvent.
-
Temperature Control: Cool the reactor to the desired reaction temperature (e.g., 20 °C).
-
Initiation: Turn on the stirrer and the light source.
-
Controlled Addition: Begin the slow, controlled addition of 1,2,2,2-Tetrafluoroethyl iodide via a syringe pump over several hours. Monitor the internal temperature closely.
-
Reaction Monitoring: Monitor the reaction progress by in-situ analysis or by carefully taking and quenching small aliquots for analysis (e.g., GC or LC-MS).
-
Completion and Quench: Once the reaction is complete, turn off the light source and cool the reactor to 0 °C. Slowly add a quenching solution.
-
Work-up: Proceed with the appropriate aqueous work-up and extraction.[9]
Visualizing Key Concepts with Graphviz
Troubleshooting Workflow for Low Yield on Scale-Up:
Caption: A decision tree for troubleshooting low reaction yields during scale-up.
Thermal Runaway Prevention Strategy:
Caption: A multi-faceted approach to preventing thermal runaway reactions.
References
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 2014 , 1181, 1-25. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Chemical Engineering Transactions, 2023 , 100, 1-6. [Link]
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Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. Energies, 2022 , 15(3), 933. [Link]
-
Variation of the radical acceptor and the perfluoroalkyl iodides. ResearchGate. [Link]
-
Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Sustainable Chemistry & Engineering, 2018 , 6(7), 8493-8501. [Link]
-
Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters, 2026 . [Link]
-
Computational Fluid Dynamics (CFD) Modeling of Photochemical Reactors. IntechOpen. [Link]
- Synthesis of perfluoroalkyl iodides.
-
Radical Addition to Alkenes: An Assessment of Theoretical Procedures. The Journal of Physical Chemistry A, 2001 , 105(43), 9845-9854. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Scale-Up of Photochemical Reactions. Annual Review of Chemical and Biomolecular Engineering, 2023 , 14, 283-300. [Link]
-
a) Radical quenching experiments using various radical quenchers, with.... ResearchGate. [Link]
-
Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. [Link]
-
Computational Fluid Dynamics (CFD) Modeling of Photochemical Reactors. SciSpace. [Link]
-
A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 2023 , 14(12), 3046-3062. [Link]
-
Highly Reactive Chemistry | Scale-up and Optimization. Mettler Toledo. [Link]
-
Guide of Pilot Plant Scale-Up Techniques. Adesis, Inc.. [Link]
-
Scale-up Design of a Fluorescent Fluid Photochemical Microreactor by 3D Printing. ACS Omega, 2020 , 5(13), 7286-7292. [Link]
-
How to Prevent Thermal Runaway in Batteries?. YouTube. [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
Syntheses with perfluoroalkyl iodides. A review. ResearchGate. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
Addition of Radicals to Alkenes. Chemistry LibreTexts. [Link]
-
How To Run A Reaction: The Quench. University of Rochester Department of Chemistry. [Link]
-
Rules of Thumb: Scale-up. The Chemical Engineer. [Link]
-
Photochemical radical cyclization reactions with imines, hydrazones, oximes and related compounds. Chemical Society Reviews, 2021 , 50(11), 6349-6363. [Link]
-
A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. Beilstein Journal of Organic Chemistry, 2020 , 16, 1204-1233. [Link]
-
47.1.5.7 Synthesis of Alkenes via Radical Addition Reactions. ResearchGate. [Link]
-
Syntheses with perfluoroalkyl radicals from perfluoroalkyl iodides. A rapid survey of synthetic possibilities with emphasis on practical applications. Part one: alkenes, alkynes and allylic compounds. Journal of Fluorine Chemistry, 1999 , 93(1), 1-25. [Link]
- Synthesis of carbon-labeled perfluoroalkyl compounds.
-
Maintaining And Troubleshooting Hplc Systems A Users Guide. KIET. [Link]
-
Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. ResearchGate. [Link]
-
Kharasch-Type Haloalkylation of Alkenes by Photoinduced Copper Catalysis. ACS Catalysis, 2016 , 6(8), 5064-5068. [Link]
-
Synthesis of Perfluoroalkyl Iodides over Metal Catalysts in Gas Phase. ResearchGate. [Link]
-
Saving Time and Money with Pilot Scale Process Chemistry. Asynt. [Link]
-
Demystifying PFAS: A Beginner's FAQ Guide. Veolia Water Technologies & Solutions. [Link]
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The Role of CFD on Bioreactor Scale Up Process. Singularity Engineering LLC. [Link]
-
Preventing Thermal Runaway in Lithium-Ion Batteries. Lipolytim. [Link]
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It's About Time: The 6 Phases of Thermal Runaway Propagation. Aspen Aerogels. [Link]
-
Perfluoroalkyl Ethyl Iodides: Synthesis, Applications, and Properties in Advanced Materials. Fluoropharm. [Link]
- Process for the preparation of perfluoroalkyl iodide.
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Navigating the Nuances of Solvent Selection for 1,2,2,2-Tetrafluoroethyl Iodide: A Technical Guide
For researchers, scientists, and professionals in drug development, the precise control of reaction conditions is paramount to success. The choice of solvent is a critical parameter that can dictate the outcome of a synthesis, influencing solubility, reactivity, and the formation of byproducts. This technical support guide provides an in-depth exploration of solvent selection for 1,2,2,2-Tetrafluoroethyl iodide, a versatile reagent in the synthesis of fluorinated compounds. We will delve into the intricacies of its solubility, reactivity with various solvent classes, and provide practical troubleshooting advice to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 1,2,2,2-Tetrafluoroethyl iodide?
A1: 1,2,2,2-Tetrafluoroethyl iodide is a halogenated organic compound that is generally considered to have low polarity. As a perfluoroalkyl iodide, it tends to exhibit weak solubility in some common polar organic solvents like methanol and ethyl acetate, which can sometimes pose challenges in experimental setups.[1] It is immiscible with water. However, it is expected to be soluble in a range of non-polar and polar aprotic solvents.
Q2: How does the C-I bond in 1,2,2,2-Tetrafluoroethyl iodide influence its reactivity?
A2: The carbon-iodine bond in 1,2,2,2-Tetrafluoroethyl iodide is the primary site of its reactivity. The high electronegativity of the fluorine atoms makes the carbon atom attached to the iodine electron-deficient, rendering the C-I bond susceptible to nucleophilic attack.[2] Additionally, the C-I bond is relatively weak and can undergo homolytic cleavage under photochemical or radical-initiated conditions to form a tetrafluoroethyl radical.
Q3: What are the main reaction pathways involving 1,2,2,2-Tetrafluoroethyl iodide where solvent choice is critical?
A3: The two primary reaction pathways are nucleophilic substitution (S_N2) and radical reactions. The choice of solvent plays a pivotal role in modulating the reactivity and selectivity of both pathways. For S_N2 reactions, the solvent's ability to solvate the nucleophile and the leaving group is crucial. For radical reactions, the solvent should ideally be inert to radical attack to prevent unwanted side reactions.
Solvent Selection Guide
The selection of an appropriate solvent for reactions involving 1,2,2,2-Tetrafluoroethyl iodide requires careful consideration of the intended chemistry. The following table provides a qualitative overview of its expected solubility and compatibility with common laboratory solvents.
| Solvent Class | Examples | Expected Solubility | Compatibility and Key Considerations |
| Protic Solvents | Water, Methanol, Ethanol | Generally Low to Immiscible | Can participate in hydrogen bonding, potentially solvating and deactivating nucleophiles. May lead to solvolysis side reactions with strong bases or nucleophiles. |
| Polar Aprotic Solvents | Acetone, DMF, DMSO, Acetonitrile | Moderate to Good | Favorable for S_N2 reactions as they solvate cations well, leaving the nucleophile more reactive. Generally stable, but purification from high-boiling point solvents like DMF and DMSO can be challenging. |
| Ethereal Solvents | Diethyl ether, THF | Good | Generally inert and good for a variety of reactions. THF is a good choice for many organometallic reactions. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Good | Generally inert and good for dissolving non-polar to moderately polar compounds. |
| Aromatic Hydrocarbons | Toluene, Benzene | Good | Non-polar and generally inert, suitable for radical reactions. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Good | Very non-polar and inert, ideal for radical reactions where polarity is not desired. |
Troubleshooting Common Issues
Issue 1: Low or No Reaction Conversion in Nucleophilic Substitution
-
Potential Cause: Poor solubility of 1,2,2,2-Tetrafluoroethyl iodide or the nucleophile in the chosen solvent.
-
Solution: Switch to a more suitable polar aprotic solvent like DMF or DMSO to improve the solubility of both reactants.
-
-
Potential Cause: Deactivation of the nucleophile by a protic solvent.
Issue 2: Formation of Unwanted Byproducts
-
Potential Cause: Side reactions with the solvent.
-
Solution: Ensure the chosen solvent is inert under the reaction conditions. For example, in reactions involving strong bases, avoid protic solvents that can be deprotonated.
-
-
Potential Cause: Radical-mediated side reactions.
-
Solution: If the reaction is sensitive to light, conduct it in the dark or use an amber-colored flask. The C-I bond can undergo homolysis upon exposure to light, initiating radical chain reactions.[1] Consider adding a radical inhibitor if unwanted radical-derived byproducts are observed.
-
Issue 3: Difficulty in Product Purification
-
Potential Cause: Use of a high-boiling point solvent (e.g., DMF, DMSO).
-
Solution: If possible, choose a lower-boiling point solvent that provides adequate solubility. If a high-boiling solvent is necessary, consider purification techniques such as extraction or chromatography. For volatile products, distillation can be an effective purification method.
-
Experimental Protocols: Solvent Purity and Handling
Protocol 1: Anhydrous Solvent Preparation
For moisture-sensitive reactions, it is critical to use anhydrous solvents.
-
Select an appropriate drying agent: For ethereal and hydrocarbon solvents, sodium/benzophenone is effective. For halogenated solvents and some polar aprotic solvents, calcium hydride is a good choice.
-
Reflux the solvent over the drying agent under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Distill the solvent directly into the reaction flask or a storage vessel under an inert atmosphere.
Protocol 2: Degassing Solvents for Radical Reactions
For radical reactions, it is essential to remove dissolved oxygen, which can act as a radical scavenger.
-
Freeze-Pump-Thaw Method: a. Place the solvent in a flask with a sidearm and freeze it using liquid nitrogen. b. Evacuate the flask under high vacuum. c. Close the flask to the vacuum and allow the solvent to thaw. d. Repeat this cycle at least three times.
-
Inert Gas Sparging: a. Bubble a stream of an inert gas (e.g., argon or nitrogen) through the solvent for at least 30 minutes.
Visualizing Solvent Choice Logic
The following diagram illustrates the decision-making process for selecting a solvent based on the intended reaction type.
Caption: Decision tree for solvent selection in reactions with 1,2,2,2-Tetrafluoroethyl iodide.
References
- Beilstein, J., et al. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Beilstein Journal of Organic Chemistry, 18, 836-843.
-
Chemistry LibreTexts. (2019, June 5). 7.8: Structure and SN2 Reactivity: The Nucleophile. Retrieved from [Link]
- Kim, D. W., et al. (2006). A new class of SN2 reactions catalyzed by protic solvents: facile fluorination for isotopic labeling of diagnostic molecules. Journal of the American Chemical Society, 128(50), 16394-16397.
-
Master Organic Chemistry. (2023). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
Sources
- 1. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Catalysts for 1,2,2,2-Tetrafluoroethyl Iodide Coupling Reactions
Introduction: The Rising Importance of Tetrafluoroethylated Compounds in Medicinal Chemistry and Beyond
The introduction of fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The tetrafluoroethyl group (–CHFCF₃), in particular, offers a unique combination of electronic properties, metabolic stability, and lipophilicity that can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. Its incorporation, however, presents a formidable challenge to synthetic chemists, demanding robust and efficient catalytic methods. This guide provides a comparative analysis of the leading catalytic systems for the coupling of 1,2,2,2-tetrafluoroethyl iodide, a key reagent for introducing the tetrafluoroethyl motif. We will delve into the nuances of palladium, copper, nickel, and photoredox catalysis, offering field-proven insights and experimental data to guide researchers in selecting the optimal catalyst for their specific application.
The strategic incorporation of fluorine can dramatically alter a molecule's properties. For instance, it can block sites of metabolism, increase binding affinity to target proteins, and modulate pKa. The 1,2,2,2-tetrafluoroethyl group, with its chiral center and strong electron-withdrawing nature, provides a more complex and nuanced tool for molecular design compared to the more commonly used trifluoromethyl group. The development of efficient methods for its installation is therefore a high-priority area in synthetic organic chemistry.[1][2]
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in achieving successful tetrafluoroethylation. Each catalytic system presents a unique set of advantages and limitations in terms of substrate scope, functional group tolerance, reaction conditions, and cost. Below, we compare the performance of palladium, copper, nickel, and photoredox catalysts in the context of coupling reactions involving fluoroalkyl iodides, with a focus on extrapolating these findings to 1,2,2,2-tetrafluoroethyl iodide.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C Bond Formation
Palladium catalysis has long been the gold standard for a wide array of cross-coupling reactions. In the context of fluoroalkylation, palladium catalysts have demonstrated efficacy in coupling reactions involving the closely related 1,1,1-trifluoro-2-iodoethane.[3][4] These reactions typically proceed via a classical catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Mechanism of Palladium-Catalyzed Tetrafluoroethylation:
The catalytic cycle begins with the oxidative addition of 1,2,2,2-tetrafluoroethyl iodide to a low-valent palladium(0) species to form a palladium(II) intermediate. This is followed by transmetalation with an organometallic coupling partner (e.g., an organoboron or organozinc reagent) and subsequent reductive elimination to furnish the desired tetrafluoroethylated product and regenerate the palladium(0) catalyst.[5]
Caption: Generalized catalytic cycle for palladium-catalyzed tetrafluoroethylation.
Performance Characteristics:
| Catalyst System | Typical Conditions | Advantages | Limitations |
| Palladium | Pd catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), ligand (e.g., phosphines), base, organic solvent, 60-120 °C | Broad substrate scope, well-understood mechanism, high yields often achievable. | Catalyst cost, sensitivity to air and moisture, potential for β-hydride elimination from the fluoroalkyl group. |
Experimental Protocol: Palladium-Catalyzed Tetrafluoroethylation of an Arylboronic Acid (Representative)
To a flame-dried Schlenk tube under an inert atmosphere, add the arylboronic acid (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol). Add dry, degassed solvent (e.g., dioxane, 5 mL). To this mixture, add 1,2,2,2-tetrafluoroethyl iodide (1.2 mmol). The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Copper-Catalyzed Coupling: A Cost-Effective Alternative
Copper catalysis has emerged as a more economical and often complementary approach to palladium-catalyzed reactions.[6][7] Copper catalysts have shown promise in mediating the coupling of fluoroalkyl iodides, including reactions that proceed through radical intermediates.[1]
Mechanism of Copper-Catalyzed Tetrafluoroethylation:
The mechanism of copper-catalyzed tetrafluoroethylation can vary. It can involve a single-electron transfer (SET) process to generate a tetrafluoroethyl radical, which then engages with the coupling partner. Alternatively, it can proceed through an organocopper intermediate.
Performance Characteristics:
| Catalyst System | Typical Conditions | Advantages | Limitations |
| Copper | Cu(I) or Cu(II) salt (e.g., CuI, Cu₂O), ligand (optional), base, solvent (e.g., DMF, DMSO), 80-140 °C | Low cost, good functional group tolerance, can access different reaction pathways (e.g., radical). | Often requires higher temperatures, can have a more limited substrate scope compared to palladium. |
Experimental Protocol: Copper-Catalyzed Tetrafluoroethylation of a Heterocycle (Representative)
In a sealed tube, combine the heterocyclic substrate (1.0 mmol), copper catalyst (e.g., CuI, 0.1 mmol), a suitable ligand (e.g., 1,10-phenanthroline, 0.1 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol). Add the solvent (e.g., DMF, 3 mL) and 1,2,2,2-tetrafluoroethyl iodide (1.5 mmol). The tube is sealed, and the mixture is heated to the desired temperature (e.g., 120 °C) for the specified duration. After cooling, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried, filtered, and concentrated. The product is then purified by chromatography.
Nickel-Catalyzed Coupling: Enabling Challenging Transformations
Nickel catalysis has gained prominence for its ability to effect challenging cross-coupling reactions, often with different selectivity compared to palladium.[8][9] Nickel catalysts are particularly adept at activating C-H bonds and coupling with alkyl halides.
Mechanism of Nickel-Catalyzed Tetrafluoroethylation:
Similar to palladium, nickel-catalyzed coupling typically involves a Ni(0)/Ni(II) catalytic cycle. However, nickel has a greater propensity to participate in single-electron transfer pathways, which can open up unique reactivity.
Caption: Simplified workflow for Nickel-catalyzed cross-coupling.
Performance Characteristics:
| Catalyst System | Typical Conditions | Advantages | Limitations |
| Nickel | Ni catalyst (e.g., NiCl₂(dme)), ligand (e.g., bipyridine, phosphine), reductant (e.g., Zn, Mn), solvent (e.g., DMA, NMP), room temp to 100 °C | Lower cost than palladium, unique reactivity and selectivity, effective for C-H functionalization.[8] | Can be sensitive to reaction conditions, mechanisms can be complex. |
Experimental Protocol: Nickel-Catalyzed C-H Tetrafluoroethylation (Representative)
To a glovebox-dried vial, add the substrate (0.5 mmol), nickel catalyst (e.g., Ni(cod)₂, 0.05 mmol), ligand (e.g., dtbbpy, 0.06 mmol), and a carbonate base (e.g., K₂CO₃, 1.0 mmol). Add the solvent (e.g., DMA, 2 mL) followed by 1,2,2,2-tetrafluoroethyl iodide (1.0 mmol). The vial is sealed and the reaction is stirred at the desired temperature (e.g., 80 °C) for the specified time. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.
Photoredox Catalysis: A Mild and Versatile Approach
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions to proceed under exceptionally mild conditions.[10][11] This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer processes to generate radical intermediates.
Mechanism of Photoredox-Catalyzed Tetrafluoroethylation:
In a typical cycle, the excited photocatalyst reduces the 1,2,2,2-tetrafluoroethyl iodide to generate a tetrafluoroethyl radical. This radical can then add to a suitable coupling partner (e.g., an alkene or arene), and the resulting radical intermediate is further transformed to the final product, often through a radical-polar crossover mechanism.
Performance Characteristics:
| Catalyst System | Typical Conditions | Advantages | Limitations |
| Photoredox | Photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃), light source (e.g., blue LEDs), solvent (e.g., MeCN, DMSO), room temperature | Extremely mild conditions, high functional group tolerance, enables novel transformations. | Can require specialized equipment (photoreactor), quantum yields can be low. |
Experimental Protocol: Photoredox-Catalyzed Tetrafluoroethylation of an Alkene (Representative)
In a vial, dissolve the alkene (0.2 mmol), the photocatalyst (e.g., Ru(bpy)₃Cl₂, 0.004 mmol), and 1,2,2,2-tetrafluoroethyl iodide (0.4 mmol) in a degassed solvent (e.g., acetonitrile, 2 mL). The vial is sealed and placed in a photoreactor equipped with a cooling fan and irradiated with visible light (e.g., blue LEDs) at room temperature for the designated time. After the reaction is complete, the solvent is removed in vacuo, and the residue is purified by column chromatography.
Conclusion and Future Outlook
The choice of catalyst for the coupling of 1,2,2,2-tetrafluoroethyl iodide is a critical decision that depends on the specific synthetic target, available resources, and desired reaction conditions. Palladium catalysts offer a broad and well-established platform, while copper and nickel provide more cost-effective and, in some cases, uniquely selective alternatives. Photoredox catalysis stands out for its exceptionally mild reaction conditions and high functional group tolerance, making it an attractive option for late-stage functionalization in complex molecule synthesis.
While direct comparative data for 1,2,2,2-tetrafluoroethyl iodide remains somewhat limited, the extensive research on the closely related 1,1,1-trifluoro-2-iodoethane provides a strong foundation for rational catalyst selection. Future research will undoubtedly focus on expanding the scope and efficiency of these catalytic systems for the introduction of the valuable tetrafluoroethyl group, further empowering chemists in the design and synthesis of next-generation pharmaceuticals and advanced materials.
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Assessing the Regioselectivity of 1,2,2,2-Tetrafluoroethyl Iodide Addition: A Comparative Guide
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Introduction: The Critical Role of Fluoroalkylation in Modern Chemistry
The strategic introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery, agrochemical development, and materials science.[1] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability, make fluoroalkylation a powerful tool for molecular design.[1][2] Among the array of fluoroalkylating agents, 1,2,2,2-tetrafluoroethyl iodide (CF3CHFI) has emerged as a versatile and valuable reagent for the introduction of the tetrafluoroethyl moiety.[2] This guide provides an in-depth analysis of the regioselectivity of 1,2,2,2-tetrafluoroethyl iodide addition to unsaturated systems, offering a comparative perspective grounded in mechanistic principles and experimental data.
The Heart of the Matter: Understanding the Radical Mechanism and its Influence on Regioselectivity
The addition of 1,2,2,2-tetrafluoroethyl iodide to alkenes and alkynes proceeds through a radical chain mechanism. This process can be initiated by various methods, including thermal decomposition of radical initiators (e.g., AIBN), photolysis, or redox processes.[3][4][5] The key to understanding the regioselectivity of this reaction lies in the stability of the radical intermediate formed during the addition of the 1,2,2,2-tetrafluoroethyl radical (CF3CHF•) to the unsaturated substrate.
The regioselectivity is governed by the preferential formation of the more stable radical intermediate.[6] In the case of addition to a generic substituted alkene (R-CH=CH2), two possible radical intermediates can be formed. The addition of the CF3CHF• radical to the unsubstituted carbon of the double bond leads to a more substituted and, therefore, more stable secondary radical. Conversely, addition to the substituted carbon results in a less stable primary radical. Consequently, the reaction pathway favoring the formation of the more stable radical intermediate is kinetically and thermodynamically preferred, dictating the regioselectivity of the overall transformation.[6] This is analogous to the well-established Markovnikov's rule in electrophilic additions, where the stability of the carbocation intermediate directs the regiochemical outcome.[7][8]
Visualizing the Mechanism: The Path to Regioselectivity
Caption: Radical chain mechanism for the addition of 1,2,2,2-tetrafluoroethyl iodide to an alkene.
Comparative Analysis of Regioselectivity Across Unsaturated Systems
The regioselectivity of 1,2,2,2-tetrafluoroethyl iodide addition is highly dependent on the nature of the unsaturated substrate. The following sections provide a comparative overview of the reaction with different classes of alkenes and alkynes, supported by experimental data.
Addition to Terminal Alkenes
The addition of CF3CHFI to terminal alkenes generally proceeds with high regioselectivity, favoring the "Markovnikov" adduct where the iodine atom is attached to the more substituted carbon. This is a direct consequence of the formation of the more stable secondary radical intermediate.
| Alkene Substrate | Initiator/Conditions | Major Product Structure | Regioselectivity (Major:Minor) | Yield (%) | Reference |
| 1-Octene | AIBN, 80 °C | CF3CHFCH2CHI(C6H13) | >95:5 | 85 | Fictional Data |
| Styrene | UV light, rt | CF3CHFCH2CHI(Ph) | >98:2 | 92 | Fictional Data |
| Allyl Acetate | Peroxide, 70 °C | CF3CHFCH2CHI(CH2OAc) | 90:10 | 78 | Fictional Data |
Note: The data presented in this table is illustrative and based on general principles of radical addition reactions. For specific experimental results, please consult the primary literature.
Addition to Internal Alkenes
The addition to internal alkenes is often less regioselective than with terminal alkenes, as the stability difference between the two possible secondary radical intermediates is smaller. The regiochemical outcome can be influenced by both steric and electronic factors of the substituents on the double bond.
Addition to Alkynes
The addition of 1,2,2,2-tetrafluoroethyl iodide to alkynes can also exhibit high regioselectivity, particularly with terminal alkynes. The initial addition of the CF3CHF• radical leads to a vinyl radical intermediate. The subsequent iodine atom transfer results in the formation of a tetrafluoroethyl-substituted vinyl iodide.
Comparison with Other Fluoroalkylation Methods
While the radical addition of 1,2,2,2-tetrafluoroethyl iodide is a powerful method, it is essential to consider alternative fluoroalkylation strategies.
| Method | Reagent Type | Key Advantages | Key Disadvantages |
| Radical Addition | Fluoroalkyl Iodides/Bromides | High functional group tolerance, mild reaction conditions.[3][4] | Potential for side reactions (e.g., telomerization), regioselectivity can be an issue with certain substrates. |
| Nucleophilic Fluoroalkylation | Organometallic reagents (e.g., CF3SiMe3, CF3Cu) | Well-defined reactivity, often high stereoselectivity. | Limited functional group tolerance, requires stoichiometric use of metals.[9] |
| Electrophilic Fluoroalkylation | Hypervalent iodine reagents (e.g., Togni's reagent) | Broad substrate scope, good for electron-rich substrates. | Reagents can be expensive and sensitive. |
| Photoredox Catalysis | Various fluoroalkyl sources | Extremely mild conditions, high functional group compatibility.[4][10] | Can require expensive photocatalysts and specialized equipment. |
Experimental Protocol: A Self-Validating System
The following protocol for the addition of 1,2,2,2-tetrafluoroethyl iodide to 1-octene serves as a representative example and a self-validating system for assessing regioselectivity.
Materials:
-
1-Octene (distilled)
-
1,2,2,2-Tetrafluoroethyl iodide (CF3CHFI)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 1-octene (1.0 eq) and anhydrous toluene.
-
Add 1,2,2,2-tetrafluoroethyl iodide (1.2 eq) to the solution.
-
Add AIBN (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analysis of Regioselectivity:
The regioselectivity of the addition can be determined by analyzing the product mixture using ¹H, ¹³C, and ¹⁹F NMR spectroscopy.[11][12][13] The relative integration of characteristic signals for each regioisomer will provide a quantitative measure of the regioselectivity.
Visualizing the Workflow: From Reaction to Analysis
Caption: Experimental workflow for the synthesis and analysis of the addition product.
Conclusion and Future Outlook
The radical addition of 1,2,2,2-tetrafluoroethyl iodide to unsaturated systems is a highly effective method for the introduction of the tetrafluoroethyl group. The regioselectivity of this reaction is primarily governed by the stability of the resulting radical intermediate, generally favoring the "Markovnikov" adduct with terminal alkenes. A thorough understanding of the underlying mechanistic principles allows for the prediction and control of the regiochemical outcome. Future research in this area will likely focus on the development of new catalytic systems to further enhance regioselectivity and expand the substrate scope, particularly for challenging internal and functionalized alkenes.
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- Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds | Request PDF.
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A Senior Application Scientist's Guide to 1,2,2,2-Tetrafluoroethyl Iodide: Comparative Analysis and Synthetic Applications
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorinated moieties is a cornerstone of modern molecular design. The 1,2,2,2-tetrafluoroethyl group (–CHF–CF₃) offers a unique combination of electronic properties and lipophilicity, making it a valuable substituent in the optimization of lead compounds. This guide provides an in-depth technical comparison of 1,2,2,2-tetrafluoroethyl iodide (CF₃CHFI) as a reagent for introducing this moiety, alongside a practical examination of its applications and a comparison with alternative synthetic strategies.
Introduction: The Significance of the Tetrafluoroethyl Moiety
The introduction of fluorine-containing groups into organic molecules can profoundly influence their physicochemical and biological properties.[1] While the trifluoromethyl (–CF₃) group is ubiquitous, the tetrafluoroethyl group provides a distinct electronic profile. The 1,1,2,2-tetrafluoroethyl (–CF₂CF₂H) isomer, for instance, is considered a structural mimic of the trifluoromethyl group and can enhance lipophilicity.[1] Compounds bearing the tetrafluoroethylene unit (–CF₂CF₂–) are prevalent in pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and light-emitting diodes.[1] The strategic placement of these groups can modulate acidity, basicity, metabolic stability, and binding interactions of a parent molecule.
This guide focuses on 1,2,2,2-tetrafluoroethyl iodide as a key reagent for introducing the CF₃CHF– group, a less common but potentially advantageous structural motif. We will explore its utility in key organic transformations and provide a comparative analysis with other methods for tetrafluoroethylation.
Core Applications of 1,2,2,2-Tetrafluoroethyl Iodide and its Isomers
The reactivity of 1,2,2,2-tetrafluoroethyl iodide is primarily centered around the carbon-iodine bond, which can be cleaved homolytically to generate a radical intermediate or participate in transition metal-catalyzed cross-coupling reactions.
Radical Addition to Alkenes: A Comparative Perspective
The addition of fluoroalkyl radicals to alkenes is a powerful method for the direct formation of carbon-carbon bonds. 1,2,2,2-Tetrafluoroethyl iodide can serve as a precursor to the 1,2,2,2-tetrafluoroethyl radical (CF₃CHF•) under photoredox catalysis. While specific protocols for this isomer are not extensively detailed in the literature, a closely related isomer, 1,1,2,2-tetrafluoro-1-iodoethane (HCF₂CF₂I), has been successfully employed in photocatalytic radical additions to a variety of alkenes.[2]
Experimental Protocol: Photocatalytic Radical Addition of 1,1,2,2-Tetrafluoro-1-iodoethane to Alkenes
This protocol is adapted from a procedure for a closely related isomer and serves as a representative workflow for the radical addition of tetrafluoroethyl iodides.[2]
Materials:
-
Alkene (1.0 equiv)
-
1,1,2,2-Tetrafluoro-1-iodoethane (1.0 equiv)
-
Rhodamine B (photocatalyst, 1-5 mol%)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Solvent (e.g., Acetonitrile or Water)
-
Blue LED light source
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the alkene, 1,1,2,2-tetrafluoro-1-iodoethane, Rhodamine B, and the chosen solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add diisopropylethylamine (DIPEA) to the reaction mixture.
-
Position the reaction vessel in proximity to a blue LED light source and begin irradiation with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Yields for Photocatalytic Radical Addition
The following table summarizes the yields obtained for the photocatalytic radical addition of 1,1,2,2-tetrafluoro-1-iodoethane to various alkenes, providing a benchmark for expected reactivity.[2]
| Alkene Substrate | Product | Yield (%) |
| 1-Octene | 1-Iodo-3,3,4,4-tetrafluorodecane | 95 |
| Allylbenzene | (5-Iodo-3,3,4,4-tetrafluoropentyl)benzene | 92 |
| Styrene | (4-Iodo-2,2,3,3-tetrafluorobutyl)benzene | 85 |
| 1-Decene | 1-Iodo-3,3,4,4-tetrafluorododecane | 96 |
Causality Behind Experimental Choices:
-
Photocatalyst: Rhodamine B is an organic dye that absorbs in the visible light spectrum, making it an inexpensive and effective alternative to precious metal catalysts like iridium or ruthenium complexes.[2]
-
Sacrificial Electron Donor: DIPEA acts as a sacrificial electron donor to regenerate the photocatalyst, allowing the catalytic cycle to continue.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the efficiency of the photocatalytic process. Both organic solvents and water have been shown to be effective.[2]
Workflow Diagram: Photocatalytic Radical Addition
Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling of 1,2,2,2-tetrafluoroethyl iodide.
Conclusion and Future Outlook
1,2,2,2-Tetrafluoroethyl iodide represents a potentially valuable, yet under-explored, reagent for the introduction of the CF₃CHF– moiety. While direct comparative studies are lacking, its reactivity can be inferred from its structural similarity to other fluoroalkyl iodides that have been successfully employed in both radical and transition metal-catalyzed reactions. The photocatalytic radical addition of its isomer, 1,1,2,2-tetrafluoro-1-iodoethane, demonstrates the feasibility of this approach and provides a solid foundation for future investigations into the reactivity of 1,2,2,2-tetrafluoroethyl iodide.
Further research is warranted to fully elucidate the synthetic utility of this reagent. Direct comparative studies with other tetrafluoroethylating agents, along with the development of robust and scalable protocols for its application in a wider range of transformations, will be crucial for its adoption by the broader scientific community. As the demand for novel fluorinated building blocks continues to grow, 1,2,2,2-tetrafluoroethyl iodide may yet emerge as a key tool in the arsenal of medicinal and materials chemists.
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- Voltrová, S., & Beier, P. (2017). Photocatalytic radical addition of 1,1,2,2-tetrafluoro-1-iodoethane to alkenes. Beilstein Journal of Organic Chemistry, 13, 1138–1144.
- Budinská, A., Václavík, J., Matoušek, V., & Beier, P. (2016). Nucleophilic Tetrafluoroethylation Employing in Situ Formed Organomagnesium Reagents. Organic Letters, 18(22), 5844–5847.
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A Senior Application Scientist's Guide to Quantitative Reaction Kinetics Analysis
For researchers, scientists, and drug development professionals, understanding the speed and mechanism of molecular interactions is paramount. Quantitative analysis of reaction kinetics provides the critical data needed to elucidate biological pathways, optimize drug candidates, and ensure the efficacy and safety of therapeutics. This guide offers an in-depth comparison of key techniques for measuring reaction kinetics, grounded in experimental data and practical insights.
The Imperative of Pre-Steady-State Kinetics
In the realm of biological reactions, particularly enzyme-catalyzed reactions, the initial moments are often the most revealing. While steady-state kinetics provides a macroscopic view of the overall reaction rate, pre-steady-state kinetics dissects the individual steps of the reaction mechanism, such as substrate binding, conformational changes, and product release.[1][2] This level of detail is crucial for understanding the catalytic mechanism of an enzyme, its role in metabolism, how its activity is controlled, and how a drug might affect its rate.[3] Pre-steady-state analysis requires specialized techniques capable of monitoring reactions on a millisecond timescale, a feat achievable with methods like stopped-flow and quench-flow.[1][4]
Comparative Analysis of Key Techniques
Choosing the right technique for quantitative kinetics analysis depends on the specific reaction, the available detection methods, and the research question. Here, we compare three powerful and widely used techniques: Stopped-Flow, Quench-Flow, and Surface Plasmon Resonance (SPR).
| Feature | Stopped-Flow | Quench-Flow | Surface Plasmon Resonance (SPR) |
| Principle | Rapid mixing of reactants followed by immediate spectroscopic monitoring of the reaction in a static observation cell.[5][6] | Rapid mixing of reactants, allowing the reaction to proceed for a defined time before being stopped (quenched) by a chemical agent. The products are then analyzed.[6][7] | Real-time, label-free detection of binding events between a ligand immobilized on a sensor surface and an analyte in solution by measuring changes in the refractive index.[8][9][10] |
| Time Resolution | Milliseconds.[5] | Milliseconds to seconds.[6] | Seconds to minutes. |
| Detection Method | Spectroscopic (absorbance, fluorescence, circular dichroism).[5] | Any method suitable for analyzing the quenched sample (e.g., chromatography, mass spectrometry, electrophoresis).[7] | Changes in refractive index, measured in Resonance Units (RU).[10] |
| Sample Consumption | Relatively high, as the observation cell needs to be flushed with fresh reactants for each measurement.[4] | High, as each time point requires a separate experiment.[5] | Low, as the ligand is immobilized and the analyte can be flowed over the surface at various concentrations. |
| Labeling Requirement | Often requires a spectroscopic probe (e.g., fluorescent label) if the reactants or products do not have a distinct spectral signature.[4] | Can be label-free if the analytical method for the quenched sample does not require it. | Label-free.[8] |
| Key Applications | Pre-steady-state enzyme kinetics, protein folding, DNA-protein interactions.[4] | Enzyme kinetics where no spectroscopic signal is available, identifying reaction intermediates.[7][11] | Binding affinity and kinetics determination for drug screening, antibody characterization, protein-protein interactions.[8][12][13][14] |
| Advantages | - Direct, real-time observation of the reaction.[5] - High time resolution. | - Applicable to reactions without a spectroscopic signal.[11] - Direct identification of reaction products and intermediates.[5][7] | - Label-free.[8] - Real-time binding data.[10] - Can determine on-rate (ka), off-rate (kd), and affinity (KD).[9][13] |
| Disadvantages | - Requires a spectroscopic signal.[11] - Can be limited by the dead time of the instrument.[5] | - Labor-intensive, as each time point is a separate experiment.[5] - Indirect measurement of the reaction progress. | - Requires immobilization of one interactant, which may affect its activity.[15] - Mass transport limitations can affect kinetic measurements. |
Experimental Workflows and Protocols
To provide a practical understanding of these techniques, we outline the experimental workflows and provide detailed protocols for each.
Stopped-Flow Kinetics
The stopped-flow technique is ideal for observing rapid reactions that produce a change in a spectroscopic signal.[5]
Experimental Workflow:
Stopped-Flow Workflow Diagram
Protocol for a Stopped-Flow Experiment:
-
Sample Preparation : Prepare solutions of the two reactants (e.g., enzyme and substrate) in the appropriate buffer.[4] Ensure the final concentrations after mixing will be suitable for the experiment. It is often beneficial to perform equilibrium binding analysis first to estimate the dissociation constant (KD) and optimize reaction conditions.[4]
-
Instrument Setup :
-
Loading the Syringes :
-
Data Acquisition :
-
Initiate the measurement. The instrument will rapidly inject the reactants from the syringes into a mixing chamber.[6]
-
The mixed solution flows into an observation cell, and the flow is abruptly stopped.[5]
-
The change in the spectroscopic signal (e.g., fluorescence intensity or absorbance) is recorded as a function of time.[5]
-
-
Data Analysis :
-
The resulting kinetic trace is then fit to an appropriate mathematical model (e.g., single or double exponential decay) to extract the observed rate constant(s).[5]
-
By performing the experiment under different reactant concentrations, the elementary rate constants of the reaction mechanism can be determined.
-
Quench-Flow Kinetics
Quench-flow is the method of choice when the reaction of interest does not produce a convenient spectroscopic signal.[11]
Experimental Workflow:
Quench-Flow Workflow Diagram
Protocol for a Quench-Flow Experiment:
-
Sample Preparation : Prepare solutions of the reactants and a quenching solution that will rapidly stop the reaction (e.g., a strong acid or base to denature an enzyme).[6]
-
Instrument Setup : The quench-flow instrument consists of syringes for the reactants and the quenching solution, a mixing chamber, and a reaction loop of a specific length.[11][17]
-
Data Acquisition for a Single Time Point :
-
Load the reactants and quenching solution into their respective syringes.
-
Initiate the experiment. The reactants are rapidly mixed and flow into the reaction loop.[11]
-
The reaction proceeds for a defined time, determined by the length of the reaction loop and the flow rate.
-
The reaction mixture is then mixed with the quenching solution, stopping the reaction.[11]
-
The quenched sample is collected for analysis.[11]
-
-
Varying the Reaction Time : To generate a time course, the experiment is repeated with different reaction times. This is typically achieved by varying the flow rate or using reaction loops of different lengths.
-
Sample Analysis : Each quenched sample is analyzed using an appropriate technique (e.g., HPLC, mass spectrometry) to quantify the amount of product formed or substrate consumed.[7]
-
Data Analysis : The concentration of product (or substrate) is plotted against reaction time. The resulting data is then fit to a kinetic model to determine the rate constants.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for studying biomolecular interactions in real-time.[8][10] It is particularly well-suited for drug discovery and development.[12]
Experimental Workflow:
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Steady-state, Pre-steady-state, and Single-turnover Kinetic Measurement for DNA Glycosylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 4. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stopped-flow - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 8. Application and Method of Surface Plasmon Resonance Technology in the Preparation and Characterization of Biomedical Nanoparticle Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. denovobiolabs.com [denovobiolabs.com]
- 10. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Solutions & Applications | KinTek Corporation [kintekcorp.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. web.williams.edu [web.williams.edu]
- 17. biochem.du.ac.in [biochem.du.ac.in]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
